Tecalcet
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQUCWXZCKWZBP-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164084 | |
| Record name | Tecalcet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148717-54-8 | |
| Record name | Tecalcet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148717-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tecalcet [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tecalcet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TECALCET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I16YLE4US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Tecalcet on the Calcium-Sensing Receptor (CaSR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet (also known as R-568 and NPS R-568) is a potent, orally active, positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] As a member of the calcimimetic class of compounds, this compound enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺o).[1][2] This whitepaper provides a comprehensive technical overview of this compound's mechanism of action, detailing the molecular interactions, downstream signaling cascades, and key experimental findings that underpin its pharmacological effects. The CaSR, a class C G-protein coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis, primarily through its expression in the parathyroid glands and kidneys. By allosterically modulating this receptor, this compound effectively suppresses parathyroid hormone (PTH) secretion, a key therapeutic goal in the management of hyperparathyroidism.
Core Mechanism: Positive Allosteric Modulation
This compound does not directly activate the CaSR in the absence of its orthosteric agonist, Ca²⁺o. Instead, it binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor. This binding event induces a conformational change in the receptor that increases its affinity for extracellular calcium. The practical consequence of this is a leftward shift in the concentration-response curve for extracellular Ca²⁺, meaning that lower concentrations of Ca²⁺o are required to activate the receptor and elicit a downstream response. This compound enhances the signal transduction initiated by Ca²⁺o without altering the maximal achievable response.
Molecular Signaling Pathways
The activation of the CaSR by Ca²⁺o, potentiated by this compound, initiates a cascade of intracellular signaling events through the coupling of multiple G-protein subtypes. The primary pathways implicated are the Gαq/11 and Gαi/o pathways.
Gαq/11 Pathway:
The predominant signaling cascade activated by the CaSR in parathyroid chief cells is mediated by the Gαq/11 family of G-proteins. Upon activation, the following sequence of events occurs:
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C (PLC).
-
PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid.
-
Second Messenger Generation: This hydrolysis generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺i) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in both cytosolic Ca²⁺i and membrane-associated DAG leads to the activation of Protein Kinase C (PKC).
This signaling cascade ultimately results in the inhibition of PTH synthesis and secretion from the parathyroid gland.
Gαi/o Pathway:
The CaSR also couples to the Gαi/o family of G-proteins, which initiates an inhibitory signaling pathway.
-
Adenylyl Cyclase Inhibition: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
The reduction in cAMP levels further contributes to the suppression of PTH secretion.
Signaling Pathway of this compound-Mediated CaSR Activation
Caption: this compound allosterically enhances CaSR sensitivity to extracellular Ca²⁺, activating Gq/11 and Gi/o pathways to inhibit PTH secretion.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Description | Reference(s) |
| EC₅₀ | CHO | 80 nM | Positive allosteric modulation of human CaSR assessed as an increase in intracellular calcium level after 5 hours by luciferase reporter gene assay. | |
| Effect on Ca²⁺o EC₅₀ | Not Specified | Decreases EC₅₀ to 0.61 ± 0.04 mM | This compound (0.1-100 nM) shifts the concentration-response curve for extracellular Ca²⁺ to the left without affecting the maximal response. | |
| Intracellular Ca²⁺ Increase | Not Specified | Concentration-dependent | This compound (0.1-100 μM) increases intracellular Ca²⁺ ([Ca²⁺]i) in a concentration-dependent and stereoselective manner. |
Table 2: In Vivo Effects of this compound in a Rat Model of Renal Insufficiency
| Parameter | Dosage | Effect | Reference(s) |
| Serum PTH Levels | 1.5 and 15 mg/kg (orally, twice daily for 4 days) | Reduced in a dose-dependent manner. | |
| Parathyroid Cell Proliferation | 1.5 mg/kg | Reduced BrdU-positive cells by 20%. | |
| Parathyroid Cell Proliferation | 15 mg/kg | Reduced BrdU-positive cells by 50%. | |
| Parathyroid Cell Volume | 1.5 and 15 mg/kg | Reduced in a dose-dependent manner. | |
| Serum 1,25(OH)₂D₃ Levels | 1.5 and 15 mg/kg | No significant change. |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
A common method to assess the activity of CaSR modulators like this compound involves measuring changes in intracellular calcium concentrations in cells engineered to express the human CaSR.
Objective: To determine the effect of this compound on CaSR-mediated intracellular calcium release.
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR gene.
Methodology:
-
Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which exhibits a change in fluorescence intensity upon binding to free calcium.
-
Compound Addition: A baseline fluorescence reading is taken. Subsequently, varying concentrations of this compound are added to the wells.
-
Calcium Challenge: After a short incubation with this compound, a fixed concentration of extracellular calcium is added to stimulate the CaSR.
-
Fluorescence Measurement: Changes in fluorescence are monitored over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Dose-response curves are generated to calculate EC₅₀ values for this compound in the presence of a fixed concentration of extracellular calcium. To determine the effect on the EC₅₀ of Ca²⁺o, varying concentrations of Ca²⁺o are added in the presence of a fixed concentration of this compound.
Workflow for In Vitro Intracellular Calcium Assay
Caption: A typical workflow for assessing this compound's activity by measuring intracellular calcium mobilization in CaSR-expressing cells.
In Vivo Assessment of PTH Secretion in Rats
Objective: To evaluate the in vivo efficacy of this compound in suppressing PTH levels in an animal model of secondary hyperparathyroidism.
Animal Model: Male Sprague-Dawley rats with induced renal insufficiency to mimic secondary hyperparathyroidism.
Methodology:
-
Induction of Renal Insufficiency: A 5/6 nephrectomy is commonly performed to induce chronic kidney disease and subsequent secondary hyperparathyroidism.
-
Drug Administration: After a recovery and disease development period, rats are administered this compound or a vehicle control. Administration is typically oral (gavage) and can be performed twice daily for a specified duration (e.g., 4 days).
-
Blood Sampling: Blood samples are collected at various time points before, during, and after the treatment period.
-
Biochemical Analysis: Serum is separated from the blood samples and analyzed for PTH levels using an appropriate immunoassay (e.g., ELISA). Other relevant parameters such as serum calcium, phosphorus, and creatinine (B1669602) are also measured.
-
Data Analysis: Changes in serum PTH levels between the this compound-treated and vehicle-treated groups are compared to determine the in vivo efficacy of the compound. Dose-dependent effects are assessed by using multiple dose groups.
Conclusion
This compound exemplifies the therapeutic potential of positive allosteric modulation of the Calcium-Sensing Receptor. By enhancing the receptor's sensitivity to extracellular calcium, this compound effectively activates downstream signaling pathways, primarily the Gαq/11 and Gαi/o cascades, leading to a potent suppression of parathyroid hormone secretion. This mechanism of action, supported by robust in vitro and in vivo data, establishes this compound as a significant pharmacological tool for the treatment of hyperparathyroidism. The detailed understanding of its interaction with the CaSR and the subsequent cellular responses provides a solid foundation for further research and development in the field of mineral and bone disorders.
References
An In-depth Technical Guide to the Discovery and History of the R-568 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of the calcimimetic compound R-568. As a potent and selective allosteric modulator of the Calcium-Sensing Receptor (CaSR), R-568 played a pivotal role in validating the CaSR as a therapeutic target for disorders of parathyroid hormone (PTH) secretion. This document details the scientific journey from the foundational discovery of the CaSR to the preclinical characterization of R-568, presenting key quantitative data in structured tables, outlining detailed experimental methodologies, and illustrating the core signaling pathways using Graphviz diagrams.
Discovery and History: From Receptor Identification to a Novel Therapeutic Agent
The story of R-568 is intrinsically linked to the groundbreaking discovery of the Calcium-Sensing Receptor (CaSR). In the late 1980s, Dr. Edward F. Nemeth and his colleagues provided the first functional evidence for a cell surface receptor in parathyroid cells that could detect and respond to changes in extracellular calcium concentrations. This seminal work laid the foundation for the molecular cloning of the CaSR in the early 1990s, a discovery that opened the door for targeted drug development.
NPS Pharmaceuticals, a company at the forefront of CaSR research, initiated a drug discovery program aimed at identifying small molecules that could modulate the activity of this newly identified receptor. This effort led to the development of a class of compounds known as calcimimetics, which mimic the effect of calcium on the CaSR. R-568, chemically known as N-(3-[2-Chlorophenyl]propyl)-(R)-alpha-methyl-3-methoxybenzylamine, emerged from this program as a potent and selective calcimimetic.[1] By the mid-1990s, NPS Pharmaceuticals had advanced R-568, also referred to as Norcalcin™, into clinical trials, marking a significant milestone in the development of a novel therapeutic strategy for hyperparathyroidism.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
R-568 functions as a positive allosteric modulator of the CaSR.[1] Unlike direct agonists that bind to the orthosteric site (the same site as the endogenous ligand, calcium), allosteric modulators bind to a distinct site on the receptor. This binding event induces a conformational change in the CaSR, increasing its sensitivity to extracellular calcium.[1] Consequently, at any given calcium concentration, the presence of R-568 enhances the receptor's signaling activity.
The activation of the CaSR by R-568 in parathyroid cells triggers a cascade of intracellular signaling events, ultimately leading to the inhibition of parathyroid hormone (PTH) synthesis and secretion.[1] This targeted mechanism of action offered a promising new approach for the treatment of primary and secondary hyperparathyroidism, conditions characterized by excessive PTH secretion.
Signaling Pathway of the Calcium-Sensing Receptor (CaSR)
Caption: CaSR signaling cascade initiated by calcium and R-568.
Preclinical Data
Numerous preclinical studies in rats have demonstrated the efficacy of R-568 in modulating calcium and PTH levels. The following tables summarize key quantitative findings from these studies.
Table 1: Dose-Dependent Effects of Oral R-568 on Plasma PTH and Calcium in Normal Rats
| R-568 Dose (mg/kg, p.o.) | Peak % Decrease in Plasma PTH | Time to Peak Decrease (min) | ED₅₀ for PTH Decrease (mg/kg) | ED₅₀ for Plasma Ca²⁺ Decrease (mg/kg) |
| 1.1 | - | - | 1.1 ± 0.7 | - |
| 10.4 | - | - | - | 10.4 ± 3.7 |
| ≥3.3 | Minimum level reached | 15 | - | - |
Data compiled from studies in normal rats.[2]
Table 2: Effects of Intravenous R-568 on Plasma Calcium and Mean Arterial Pressure in Anesthetized Rats
| R-568 Dose (mg/kg, i.v.) | Observation |
| 0.5 | Dose-dependent decrease in plasma Ca²⁺ |
| 1.0 | Most efficient hypotensive effect |
| 2.5 | Dose-dependent decrease in plasma Ca²⁺ |
| 5.0 | Dose-dependent decrease in plasma Ca²⁺ |
Data from studies in anesthetized male Wistar rats.
Table 3: Effects of R-568 on Plasma Calcitonin in Rats
| R-568 Dose (mg/kg, p.o.) | Observation | ED₅₀ for Calcitonin Increase (mg/kg) |
| 40 | Peak increase in plasma calcitonin at 10-20 min | 40 |
Data from studies investigating the effect of R-568 on calcitonin secretion.
Experimental Protocols
This section provides an overview of the methodologies employed in key preclinical studies of R-568.
In Vivo Oral Administration in Rats
Objective: To determine the dose-dependent effects of orally administered R-568 on plasma PTH and calcium levels.
Animal Model: Male Sprague-Dawley or Wistar rats.
Procedure:
-
Animals are fasted overnight prior to the experiment.
-
R-568 is dissolved in a suitable vehicle (e.g., water) and administered by oral gavage at various doses (e.g., 0.5, 1.0, 2.5, 5.0 mg/kg).
-
Control animals receive the vehicle alone.
-
Blood samples are collected at multiple time points post-dosing (e.g., 0, 15, 30, 60, 120, 180 minutes) via a cannulated carotid artery or other appropriate method.
-
Plasma is separated by centrifugation.
-
Plasma PTH concentrations are determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Plasma ionized calcium concentrations are measured using a calcium-selective electrode.
Workflow for In Vivo Oral Gavage Study
Caption: Workflow of an in vivo oral gavage study with R-568 in rats.
Synthesis of R-568
While a detailed, publicly available, step-by-step synthesis protocol for R-568 is not readily found in the primary literature, the synthesis of analogous phenylalkylamines generally involves the reductive amination of a ketone with an amine. The synthesis of N-(3-(2-chlorophenyl)propyl)-(R)-1-(3-methoxyphenyl)ethan-1-amine would likely involve the reaction of (R)-1-(3-methoxyphenyl)ethan-1-amine with 3-(2-chlorophenyl)propanal, followed by reduction of the resulting imine.
Logical Relationship for a Plausible R-568 Synthesis Route
Caption: Plausible synthetic pathway for R-568.
Conclusion
The discovery and preclinical development of R-568 represent a landmark achievement in the field of pharmacology and endocrinology. It was one of the first potent and selective small molecule modulators of the Calcium-Sensing Receptor, providing crucial in vivo validation of the CaSR as a druggable target. The wealth of preclinical data generated for R-568 not only elucidated its mechanism of action and therapeutic potential but also paved the way for the development of second-generation calcimimetics, such as cinacalcet, which have since become important therapies for patients with hyperparathyroidism. The scientific journey of R-568 serves as a compelling case study in receptor-targeted drug discovery and development.
References
- 1. Calcimimetics with potent and selective activity on the parathyroid calcium receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Tecalcet hydrochloride basic properties
An In-Depth Technical Guide to the Basic Properties of Tecalcet Hydrochloride
Introduction
This compound hydrochloride, also known by its code designations R-568 and NPS R-568, is an orally active, second-generation calcimimetic compound.[1][2] As a positive allosteric modulator of the calcium-sensing receptor (CaSR), it enhances the receptor's sensitivity to extracellular calcium.[1][3][4] This mechanism effectively reduces the synthesis and secretion of parathyroid hormone (PTH), making this compound a therapeutic candidate for treating hyperparathyroidism. The therapeutic claim for this compound hydrochloride centers on the treatment of hyperparathyroidism and associated disorders like hypercalcemia. The compound has progressed to Phase II in clinical trials. This guide provides a comprehensive overview of its core chemical and pharmacological properties for researchers and drug development professionals.
Chemical Properties
This compound hydrochloride is a small molecule drug characterized as a white to off-white solid. Its chemical identity and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride | |
| Synonyms | R-568 hydrochloride, NPS R-568, Norcalcin™, KRN-568, R-568 | |
| CAS Number | 177172-49-5 | |
| Molecular Formula | C18H23Cl2NO | |
| Molecular Weight | 340.29 g/mol | |
| Appearance | White to off-white solid | |
| SMILES | C--INVALID-LINK--C2=CC=CC(OC)=C2.[H]Cl | |
| Solubility | DMSO: 50 mg/mL (with ultrasonic) | |
| Storage | Powder: 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month). |
Mechanism of Action
This compound hydrochloride functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR). It binds to a site on the receptor distinct from the orthosteric calcium-binding site. This allosteric binding induces a conformational change that increases the receptor's affinity for extracellular calcium ions (Ca²⁺). Consequently, the CaSR can be activated at lower concentrations of extracellular Ca²⁺.
Activation of the CaSR in parathyroid chief cells triggers a signaling cascade involving Gq/11 proteins, which stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of calcium from intracellular stores, leading to a transient increase in cytosolic Ca²⁺, while DAG activates protein kinase C (PKC). This intracellular signaling cascade ultimately results in the inhibition of PTH synthesis and secretion.
Pharmacodynamics
This compound demonstrates potent and stereoselective activity on the calcium-sensing receptor in both in vitro and in vivo models.
In Vitro Activity
In cell-based assays, this compound hydrochloride enhances the effect of extracellular calcium, shifting the concentration-response curve to the left. This results in a lower EC₅₀ value for extracellular Ca²⁺, indicating increased receptor sensitivity.
| Assay System | Parameter | Result | Conditions | Source(s) |
| CaSR-expressing HEK293 cells | EC₅₀ (for ↑ [Ca²⁺]i) | 51 nM | In the presence of 0.5 mM extracellular Ca²⁺ | |
| Cultured bovine parathyroid cells | IC₅₀ (for ↓ PTH secretion) | 28 nM | In the presence of 0.5 mM extracellular Ca²⁺ | |
| CaSR-expressing cells | EC₅₀ (for extracellular Ca²⁺) | 0.61 ± 0.04 mM | In the presence of 0.1-100 nM this compound |
In Vivo Activity
Studies in rat models of renal insufficiency have shown that oral administration of this compound effectively suppresses parathyroid cell proliferation and reduces serum PTH levels in a dose-dependent manner.
-
Anti-proliferative Effect: At doses of 1.5 mg/kg and 15 mg/kg (orally, twice daily), this compound reduced the number of proliferating parathyroid cells by 20% and 50%, respectively.
-
PTH Reduction: Serum PTH levels were significantly reduced in a dose-dependent fashion.
-
Selectivity: The treatment did not significantly alter serum 1,25(OH)₂D₃ levels, indicating a targeted effect on the parathyroid gland.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of key findings.
In Vitro Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This protocol is based on studies characterizing calcimimetics like Cinacalcet.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells, stably transfected to express the human CaSR, are cultured in appropriate media until confluent.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified period at 37°C.
-
Assay Preparation: After loading, cells are washed and resuspended in a buffered salt solution containing a fixed, sub-maximal concentration of extracellular Ca²⁺ (e.g., 0.5 mM).
-
Compound Addition: A baseline fluorescence reading is established before adding varying concentrations of this compound hydrochloride.
-
Measurement: Changes in intracellular calcium concentration are monitored by measuring the ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm).
-
Data Analysis: The concentration-response curve is generated, and the EC₅₀ value is calculated using non-linear regression.
In Vivo Rat Model of Renal Insufficiency
This protocol is based on the study by Wada et al. (1997).
-
Animal Model: 10-week-old male Sprague-Dawley rats are used. Renal insufficiency is induced via a 5/6 nephrectomy.
-
Acclimatization: Animals are allowed to recover and stabilize for a period post-surgery.
-
Dosing: Rats are divided into groups and administered this compound hydrochloride (e.g., 1.5 and 15 mg/kg) or vehicle control orally twice daily for a set duration (e.g., 4 days).
-
Proliferation Marker: A proliferation marker such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is administered before sacrifice.
-
Sample Collection: At the end of the treatment period, blood samples are collected for measurement of serum PTH and 1,25(OH)₂D₃. Parathyroid glands are harvested.
-
Analysis: Serum parameters are measured using appropriate immunoassays. Parathyroid glands are processed for histology and immunohistochemistry to detect BrdU-positive cells, quantifying cell proliferation.
Pharmacokinetics
While this compound is known to be orally active in rats, detailed pharmacokinetic data in humans is not widely available in the public domain. For context, the table below summarizes the pharmacokinetic parameters of Cinacalcet hydrochloride, a structurally related and clinically approved calcimimetic. These values provide a general profile for this class of compounds but are not directly interchangeable with this compound.
Pharmacokinetic Profile of Cinacalcet Hydrochloride (for reference)
| Parameter | Value | Notes | Source(s) |
|---|---|---|---|
| Bioavailability | 20-25% | Increases 1.5 to 1.8-fold with food. | |
| Tₘₐₓ (Time to Peak) | 2-6 hours | - | |
| Protein Binding | ~93-97% | - | |
| Metabolism | Hepatic | Primarily via CYP3A4, CYP2D6, and CYP1A2. | |
| Half-life (t₁/₂) | 30-40 hours | - |
| Excretion | Renal | <1% of parent drug excreted in urine. | |
Synthesis and Development Pathway
The synthesis of this compound hydrochloride involves multi-step organic chemistry, though specific, publicly documented routes are less common than for its successor, Cinacalcet. The development of this compound hydrochloride has progressed through preclinical evaluation and into human clinical trials, reaching at least Phase II.
References
The Core of Calcium Homeostasis Regulation: An In-depth Technical Guide to Tecalcet's Allosteric Modulation of the Calcium-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Calcium-Sensing Receptor (CaSR), a Class C G protein-coupled receptor (GPCR), is the principal regulator of systemic calcium homeostasis. Its ability to sense minute fluctuations in extracellular calcium (Ca²⁺o) levels and subsequently modulate parathyroid hormone (PTH) secretion makes it a critical therapeutic target for disorders of calcium metabolism. Tecalcet (also known as R-568 or NPS R-568) is a potent, orally active, positive allosteric modulator (PAM) of the CaSR. As a calcimimetic, this compound enhances the sensitivity of the CaSR to its endogenous ligand, Ca²⁺o, thereby providing a powerful mechanism to suppress elevated PTH levels characteristic of hyperparathyroidism. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action, interaction with the CaSR, and the resultant downstream signaling cascades. It includes a compilation of quantitative data from key in vitro and in vivo studies and detailed experimental protocols to facilitate further research in this domain.
Introduction to the Calcium-Sensing Receptor (CaSR)
The CaSR is a homodimeric protein predominantly expressed in the parathyroid glands and kidneys.[1][2] Each protomer consists of a large extracellular Venus flytrap domain (VFT), a cysteine-rich domain, and a seven-transmembrane (7TM) domain typical of GPCRs.[3] The VFT domain serves as the primary binding site for extracellular calcium ions.[4] CaSR activation is crucial for maintaining calcium balance; loss-of-function mutations lead to familial hypocalciuric hypercalcemia (FHH), while gain-of-function mutations result in autosomal dominant hypocalcemia (ADH).[1]
This compound: A Positive Allosteric Modulator
This compound is a small molecule calcimimetic that acts as a positive allosteric modulator of the CaSR. Unlike the orthosteric agonist Ca²⁺, this compound binds to a distinct allosteric site within the 7TM domain of the receptor. This binding event induces a conformational change that increases the receptor's affinity for Ca²⁺o, effectively "sensitizing" it to lower calcium concentrations. This potentiation of CaSR signaling, even at physiological calcium levels, leads to a significant reduction in the synthesis and secretion of PTH from the parathyroid glands.
Mechanism of Action and Signaling Pathways
Upon activation by Ca²⁺o, the CaSR primarily couples to Gαq/11 and Gαi/o G proteins. This compound's positive allosteric modulation enhances this coupling.
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key signal for inhibiting PTH secretion.
-
Gαi/o Pathway: The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels further contribute to the suppression of PTH gene transcription and hormone secretion.
The following diagram illustrates the primary signaling cascade modulated by this compound.
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | Parameter | This compound (R-568) Value | Comparator (e.g., Cinacalcet) | Reference |
| Intracellular Ca²⁺ Mobilization | HEK293 cells expressing CaSR | EC₅₀ | ~30-100 nM | - | |
| PTH Secretion Inhibition | Bovine Parathyroid Cells | IC₅₀ | ~19 nM | - | |
| PTH Secretion Inhibition | Rat Parathyroid Glands (ex vivo) | IC₅₀ | - | Cinacalcet: 53 µM | |
| Extracellular Ca²⁺ EC₅₀ Shift | HEK293 cells expressing CaSR | EC₅₀ for Ca²⁺ | 0.61 ± 0.04 mM (in presence of this compound) | - |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosing Regimen | Primary Outcome | Result | Reference |
| Male Sprague-Dawley Rats | 1.5 and 15 mg/kg, orally, twice daily for 4 days | Serum PTH levels | Dose-dependent reduction | |
| Male Sprague-Dawley Rats | 1.5 and 15 mg/kg, orally, twice daily for 4 days | Parathyroid cell proliferation (BrdU-positive cells) | 20% reduction (low dose), 50% reduction (high dose) | |
| Male Sprague-Dawley Rats | 1.5 and 15 mg/kg, orally, twice daily for 4 days | Parathyroid cell volume | Dose-dependent reduction |
Detailed Experimental Protocols
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This protocol is designed to measure the ability of this compound to potentiate Ca²⁺o-induced increases in intracellular calcium in a recombinant cell line expressing the CaSR.
Materials:
-
HEK293 cells stably expressing the human CaSR.
-
Poly-D-lysine coated 96-well clear bottom black plates.
-
Assay Buffer: 150 mM NaCl, 2.6 mM KCl, 1.18 mM MgCl₂, 10 mM D-glucose, 10 mM HEPES, 0.1 mM CaCl₂, 0.5% BSA, 4 mM probenecid, pH 7.4.
-
Fluo-8 AM calcium indicator dye.
-
This compound stock solution (in DMSO).
-
Extracellular calcium (CaCl₂) stock solution.
Procedure:
-
Cell Seeding: Seed HEK293-CaSR cells at a density of 80,000 cells/well in poly-D-lysine coated 96-well plates and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Wash the cells with Assay Buffer. Load the cells with 1 µM Fluo-8 AM in Assay Buffer and incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the desired concentrations of this compound to the wells.
-
Calcium Stimulation: Prepare serial dilutions of CaCl₂ in Assay Buffer. Add the CaCl₂ solutions to the wells to stimulate the CaSR.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Fluo-8 (e.g., ~490 nm excitation, ~520 nm emission).
-
Data Analysis: Plot the change in fluorescence against the concentration of CaCl₂ in the presence and absence of different concentrations of this compound. Calculate the EC₅₀ values for Ca²⁺o to determine the potentiation effect of this compound.
Parathyroid Hormone (PTH) Secretion Assay (Ex Vivo)
This protocol measures the inhibitory effect of this compound on PTH secretion from isolated parathyroid glands.
Materials:
-
Parathyroid glands isolated from wild-type mice (e.g., C57/BL6).
-
Incubation Buffer with a constant extracellular calcium concentration (e.g., 0.75 mM [Ca²⁺]e).
-
This compound stock solution (in DMSO).
-
PTH ELISA kit.
Procedure:
-
Gland Isolation: Carefully dissect parathyroid glands from mice.
-
Incubation: Place individual glands in wells of a 24-well plate containing Incubation Buffer.
-
Compound Treatment: Add increasing concentrations of this compound (e.g., 0.01 nM to 50 µM) to the wells.
-
Sample Collection: After a defined incubation period (e.g., 1-2 hours), collect the supernatant from each well.
-
PTH Quantification: Measure the concentration of PTH in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the PTH concentration against the concentration of this compound. Calculate the IC₅₀ value to determine the potency of this compound in suppressing PTH secretion.
The following diagram outlines the general workflow for these in vitro experiments.
Conclusion
This compound represents a significant advancement in the pharmacological management of hyperparathyroidism through its potent positive allosteric modulation of the calcium-sensing receptor. Its ability to sensitize the CaSR to extracellular calcium provides a targeted mechanism to reduce PTH secretion, thereby addressing the core pathophysiology of the disease. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of CaSR modulators and to develop next-generation calcimimetics with improved efficacy and safety profiles.
References
An In-Depth Technical Guide to the Pharmacological Profile of Tecalcet (R-568)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecalcet (R-568) is a potent, orally active, second-generation calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR). By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses elevated parathyroid hormone (PTH) levels, a key factor in the pathophysiology of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and a summary of its pharmacokinetic properties. Detailed experimental protocols and visualizations of key pathways and workflows are included to support further research and development in this area.
Mechanism of Action
This compound exerts its pharmacological effect by binding to the transmembrane domain of the CaSR, a G-protein coupled receptor (GPCR). This allosteric binding increases the receptor's sensitivity to extracellular calcium ions.[1][2] Consequently, at any given calcium concentration, the CaSR is more active in the presence of this compound, leading to a leftward shift in the concentration-response curve for calcium.[2] This enhanced activation of the CaSR in the parathyroid gland inhibits the synthesis and secretion of PTH.[2][3]
The activation of the CaSR by this compound initiates downstream intracellular signaling cascades. The CaSR is known to couple to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o. Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, while DAG activates protein kinase C (PKC). The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Signaling Pathway of this compound-Mediated CaSR Activation
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in various cell-based assays. These studies have consistently demonstrated its potency and efficacy as a CaSR positive allosteric modulator.
| Parameter | Assay System | Value | Reference |
| IC₅₀ for PTH Secretion | Cultured bovine parathyroid cells | 27 ± 7 nM | |
| EC₅₀ for [Ca²⁺]i | HEK293 cells expressing human CaSR | 0.61 ± 0.04 mM (in the presence of this compound) | |
| Effect on VDR mRNA | Cultured rat parathyroid glands (1 µM this compound) | Increased expression |
In Vivo Pharmacology
Preclinical in vivo studies in rodent models of secondary hyperparathyroidism have demonstrated the efficacy of this compound in lowering plasma PTH levels and mitigating the pathological consequences of the disease.
| Species | Model | Dosing Regimen | Key Findings | Reference |
| Rat | Normal | Single oral gavage | ED₅₀ for PTH reduction: 1.1 ± 0.7 mg/kg | |
| Rat | 5/6 Nephrectomy (Renal Insufficiency) | 1.5 and 15 mg/kg, orally, twice daily for 4 days | Dose-dependent reduction in PTH levels. Reduction in parathyroid cell proliferation by 20% (low dose) and 50% (high dose). | |
| Rat | Subtotally nephrectomized | - | Ameliorated kidney damage similarly to calcitriol. | |
| Rat | Uremic, treated with calcitriol | 1.5 and 3 mg/kg/day | Reduced extraosseous calcifications. |
Pharmacokinetics
Limited publicly available data exists for the comprehensive pharmacokinetic profile of this compound across multiple species. The following table summarizes available information and provides data for the structurally related first-generation calcimimetic, cinacalcet, for comparative purposes.
| Parameter | Species | This compound (R-568) | Cinacalcet | Reference |
| Bioavailability | Rat | - | ~16% | |
| Tmax | Human | - | 2-6 hours | |
| Half-life (t₁/₂) | Human | - | 30-40 hours | |
| Metabolism | Human | - | Primarily hepatic (CYP3A4, CYP2D6, CYP1A2) | |
| Excretion | Human | - | <1% unchanged in urine |
Experimental Protocols
Primary Parathyroid Cell Culture
Objective: To isolate and culture primary parathyroid cells for in vitro studies of PTH secretion.
Methodology:
-
Tissue Digestion: Parathyroid glands from bovine or human sources are minced and digested in a solution containing collagenase (e.g., 2 mg/mL in RPMI 1640) for approximately 30 minutes at 37°C. A subsequent digestion with 0.25% trypsin for 15 minutes at 37°C can further dissociate the cells.
-
Cell Dispersion and Filtration: The digested tissue is gently pipetted to disperse the cells, which are then filtered through a 100 µm mesh to remove undigested tissue.
-
Cell Culture: The isolated parathyroid cells are suspended in a suitable culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin) and incubated in a humidified atmosphere of 5% CO₂ at 37°C.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Objective: To measure changes in intracellular calcium concentration in response to CaSR activation.
Methodology:
-
Cell Loading: HEK293 cells stably expressing the human CaSR are seeded in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubating them in a buffer containing the dye for a specific period (e.g., 45 minutes at 37°C).
-
Fluorescence Measurement: After washing to remove extracellular dye, the plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then the compound of interest (e.g., this compound) is added.
-
Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time. The ratio of fluorescence at two different excitation or emission wavelengths is often used to calculate the precise intracellular calcium concentration.
Parathyroid Hormone (PTH) Secretion Assay
Objective: To quantify the amount of PTH secreted from parathyroid cells in response to treatment with a calcimimetic.
Methodology:
-
Cell Treatment: Cultured primary parathyroid cells are incubated with varying concentrations of this compound in a buffer with a defined calcium concentration for a set period (e.g., 30 minutes).
-
Sample Collection: The cell culture supernatant is collected.
-
PTH Quantification: The concentration of PTH in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. This typically involves a competitive immunoassay where the amount of PTH in the sample is inversely proportional to the signal generated.
In Vivo Model of Secondary Hyperparathyroidism
Objective: To evaluate the in vivo efficacy of this compound in a rat model of SHPT.
Methodology:
-
Induction of Renal Insufficiency: Secondary hyperparathyroidism is induced in rats (e.g., Sprague-Dawley) by 5/6 nephrectomy. This surgical procedure significantly reduces renal function, leading to the development of SHPT.
-
Drug Administration: this compound is administered to the rats, typically by oral gavage, at various doses for a specified duration.
-
Monitoring: Blood samples are collected at different time points to measure plasma PTH, calcium, and phosphorus levels.
-
Histological Analysis: At the end of the study, parathyroid glands can be excised for histological analysis to assess for changes in cell proliferation (e.g., using BrdU labeling) and gland size.
Preclinical Development Workflow for Calcimimetics
The discovery and preclinical development of a calcimimetic like this compound typically follows a structured workflow.
Conclusion
This compound (R-568) is a potent and selective positive allosteric modulator of the calcium-sensing receptor with demonstrated efficacy in preclinical models of secondary hyperparathyroidism. Its ability to effectively lower PTH levels by sensitizing the CaSR to extracellular calcium makes it a promising therapeutic agent for the management of SHPT in patients with CKD. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on novel therapies targeting the CaSR. Further investigation into its comprehensive pharmacokinetic and metabolic profile in humans is warranted to fully elucidate its clinical potential.
References
- 1. genomeme.ca [genomeme.ca]
- 2. Immunocytochemical staining patterns for parathyroid hormone and chromogranin in parathyroid hyperplasia, adenoma, and carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent Upacicalcet in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
The Stereoselectivity of Tecalcet: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet, also known as R-568, is a potent, orally active, allosteric modulator of the Calcium-Sensing Receptor (CaSR). As a calcimimetic agent, it enhances the sensitivity of the CaSR to extracellular calcium, thereby reducing the levels of parathyroid hormone (PTH) in circulation. This makes it a valuable therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. A critical aspect of this compound's pharmacology is its stereoselectivity, with the (R)-enantiomer being the pharmacologically active agent. This technical guide provides a comprehensive investigation into the stereoselectivity of this compound, summarizing available data, outlining experimental methodologies, and visualizing key pathways to facilitate a deeper understanding for researchers and drug development professionals.
While the stereoselective nature of this compound is well-established, with the (R)-enantiomer demonstrating significantly higher potency at the CaSR, specific quantitative comparisons of the enantiomers' activity are not extensively detailed in publicly available literature. This guide synthesizes the existing qualitative and semi-quantitative information to provide a clear picture of this compound's stereochemical pharmacology.
Stereoselective Activity of this compound Enantiomers
The biological activity of this compound is highly dependent on its stereochemistry. The (R)-enantiomer is a potent positive allosteric modulator of the CaSR, while the (S)-enantiomer is significantly less active. This stereoselectivity is crucial for its therapeutic efficacy and safety profile.
A study on colon cancer cells demonstrated the stereo-specific modulation of the CaSR by the enantiomers of NPS 568 (this compound). The (R)-enantiomer was found to be significantly more potent in modulating the expression of the CaSR and the pro-inflammatory cytokine IL-8.[1] This highlights that the primary pharmacological effect of this compound is mediated through a specific interaction with the CaSR that is highly dependent on the three-dimensional arrangement of the molecule.
Interestingly, at higher concentrations, both the (R)- and (S)-enantiomers of this compound have been observed to elicit biological effects that may be independent of the CaSR. For instance, one study found that both R-568 and S-568 could increase nitric oxide release in human endothelial cells.[2] This suggests that at supra-physiological concentrations, off-target effects might occur, and these may not exhibit the same degree of stereoselectivity as the primary interaction with the CaSR.
Quantitative Data on Enantiomer Potency
Experimental Protocols
Detailed, step-by-step experimental protocols for the stereoselective synthesis of this compound and the specific assays used to determine the activity of its enantiomers are not fully disclosed in the public domain. However, based on general principles of medicinal chemistry and pharmacology, the following outlines the likely methodologies employed.
Stereoselective Synthesis of (R)-Tecalcet
The synthesis of the enantiomerically pure (R)-Tecalcet would typically involve a chiral resolution of a racemic mixture or an asymmetric synthesis approach. A common strategy for chiral resolution involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by the liberation of the desired enantiomer.
Asymmetric synthesis would involve the use of chiral catalysts or auxiliaries to introduce the stereocenter with the desired (R)-configuration.
A logical, though not explicitly detailed in literature for this compound, workflow for stereoselective synthesis is as follows:
In Vitro Assay for CaSR Activation
The stereoselectivity of this compound enantiomers is determined using in vitro assays that measure the activation of the CaSR. A common method is to use cell lines that stably express the human CaSR, such as HEK293 cells. Activation of the receptor by an agonist leads to an increase in intracellular calcium concentration ([Ca2+]i), which can be measured using fluorescent calcium indicators.
General Protocol for Intracellular Calcium Mobilization Assay:
-
Cell Culture: HEK293 cells stably expressing the human CaSR are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) and incubated to allow the dye to enter the cells.
-
Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. The (R)- and (S)-enantiomers of this compound are added at various concentrations.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium, are monitored over time.
-
Data Analysis: The dose-response curves for each enantiomer are generated, and the EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated to determine their relative potencies.
Signaling Pathways
The CaSR is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades. The activation of these pathways by the stereoisomers of this compound is expected to be differential, with the (R)-enantiomer being a much more potent activator.
Upon binding of an agonist and an allosteric modulator like (R)-Tecalcet, the CaSR undergoes a conformational change that activates Gαq/11. This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
Activation of Gαi/o by the CaSR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Due to its significantly lower potency at the CaSR, the (S)-enantiomer of this compound is not expected to efficiently activate these signaling pathways at therapeutic concentrations.
Conclusion
The stereoselectivity of this compound is a cornerstone of its pharmacological profile. The (R)-enantiomer is a potent positive allosteric modulator of the Calcium-Sensing Receptor, leading to the desired therapeutic effect of PTH reduction. In contrast, the (S)-enantiomer is substantially less active at the CaSR. While high concentrations of both enantiomers may exhibit off-target effects, the clinically relevant, CaSR-mediated activity is overwhelmingly attributed to the (R)-enantiomer. A more detailed quantitative understanding of the potency differences and the specific nuances of the signaling pathways activated by each enantiomer would require access to proprietary data or further dedicated research. This guide provides a framework for understanding the critical role of stereochemistry in the action of this compound, based on the currently available scientific literature.
References
The Calcimimetic Tecalcet: A Deep Dive into its Modulation of Parathyroid Hormone Secretion Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tecalcet (also known by its research designation, R-568) is a pioneering calcimimetic agent that has significantly advanced our understanding of the calcium-sensing receptor (CaSR) and its role in regulating parathyroid hormone (PTH) secretion. As a positive allosteric modulator of the CaSR, this compound enhances the receptor's sensitivity to extracellular calcium, thereby providing a powerful tool for investigating the intricate signaling pathways that govern calcium homeostasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing the experimental protocols used to elucidate its effects and presenting key quantitative data in a clear, comparative format. The signaling pathways influenced by this compound are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Positive Allosteric Modulation of the Calcium-Sensing Receptor
This compound is an orally active calcimimetic compound that positively and allosterically modulates the calcium-sensing receptor (CaSR).[1] The CaSR, a G protein-coupled receptor (GPCR), plays a pivotal role in maintaining calcium homeostasis by detecting minute fluctuations in extracellular calcium concentrations.[2][3] this compound binds to a site on the CaSR distinct from the orthosteric calcium-binding site, inducing a conformational change that increases the receptor's sensitivity to activation by extracellular Ca2+. This potentiation of the CaSR's activity, even at physiological calcium levels, leads to the suppression of parathyroid hormone (PTH) synthesis and secretion from the parathyroid glands.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound (NPS R-568) and provide a comparison with other notable calcimimetics.
| Compound | Parameter | Cell Type/Model | Value | Reference |
| This compound (NPS R-568) | IC50 for PTH Inhibition | Bovine Parathyroid Cells | 27 ± 7 nM | |
| Effect on EC50 for Extracellular Ca2+ (PTH Inhibition) | Bovine Parathyroid Cells | Shifts from 0.97 ± 0.02 mM to 0.36 ± 0.09 mM | ||
| Effect on EC50 for Extracellular Ca2+ (Intracellular Ca2+ response) | Not Specified | Decreases EC50 to 0.61±0.04 mM | ||
| Cinacalcet | Suppression of PTH secretion (1000 nmol/l) | Primary Cultured Human Parathyroid Cells (PHPT & SHPT) | 61% ± 21% (PHPT), 61% ± 19% (SHPT) | |
| Etelcalcetide | PTH Reduction >30% | Hemodialysis Patients | 74.0% - 75.3% | |
| PTH Reduction >50% | Hemodialysis Patients | 49.6% - 53.3% |
Signaling Pathways Modulated by this compound
Activation of the CaSR by this compound initiates a cascade of intracellular signaling events. The CaSR is known to couple to multiple G protein families, primarily Gq/11 and Gi/o.
-
Gq/11 Pathway: Upon activation, the CaSR stimulates the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The resulting increase in cytosolic calcium is a key factor in the inhibition of PTH secretion.
-
Gi/o Pathway: The CaSR also couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. While the Gq/11 pathway is considered the primary driver of PTH secretion inhibition, the Gi/o pathway also contributes to the overall cellular response to CaSR activation.
Experimental Protocols
Preparation of Dispersed Bovine Parathyroid Cells
This protocol describes the enzymatic dispersion of bovine parathyroid tissue to obtain viable cells for in vitro assays.
Materials:
-
Fresh bovine parathyroid glands
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase (Type I)
-
Deoxyribonuclease I (DNase I)
-
Fetal Bovine Serum (FBS)
-
Culture medium (e.g., DMEM/F12)
Procedure:
-
Obtain fresh bovine parathyroid glands and immediately place them in ice-cold HBSS.
-
In a sterile environment, trim away fat and connective tissue. Mince the glands into small fragments (approximately 1 mm³).
-
Wash the minced tissue fragments several times with cold HBSS to remove residual blood cells.
-
Prepare a digestion solution containing HBSS, collagenase (e.g., 1-2 mg/mL), and DNase I (e.g., 20-50 µg/mL).
-
Incubate the tissue fragments in the digestion solution at 37°C for 60-90 minutes with gentle agitation.
-
Pipette the cell suspension up and down every 15-20 minutes to aid in dissociation.
-
After incubation, filter the cell suspension through a sterile nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Centrifuge the filtered cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the parathyroid cells.
-
Resuspend the cell pellet in culture medium supplemented with FBS to inactivate any remaining collagenase.
-
Wash the cells by repeating the centrifugation and resuspension steps with fresh culture medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The cells are now ready for use in secretion assays or for primary culture.
Measurement of Intracellular Calcium ([Ca2+]i) in CaSR-expressing HEK293 Cells
This protocol details the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound in HEK293 cells stably expressing the CaSR.
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated coverslips or 96-well black-walled, clear-bottom plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Plating: Seed the CaSR-HEK293 cells onto poly-D-lysine coated coverslips or into 96-well plates and culture until they reach 70-80% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.
-
-
De-esterification:
-
After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add fresh HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Calcium Measurement:
-
Mount the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Begin recording the baseline fluorescence ratio (F340/F380).
-
Add this compound at the desired concentrations and continue recording the fluorescence ratio to observe changes in [Ca2+]i.
-
At the end of the experiment, calibrate the Fura-2 signal using ionomycin (B1663694) in the presence of high Ca2+ (for Rmax) and a Ca2+ chelator like EGTA (for Rmin) to calculate the absolute [Ca2+]i concentrations.
-
Parathyroid Hormone (PTH) Secretion Assay
This protocol outlines a method to measure the effect of this compound on PTH secretion from dispersed bovine parathyroid cells.
Materials:
-
Dispersed bovine parathyroid cells (from Protocol 1)
-
Incubation buffer (e.g., HBSS with varying Ca2+ concentrations)
-
This compound stock solution
-
Bovine PTH standard
-
Radioimmunoassay (RIA) or ELISA kit for bovine PTH
Procedure:
-
Cell Plating: Aliquot the dispersed bovine parathyroid cells into tubes or wells of a multi-well plate at a determined density.
-
Pre-incubation: Pre-incubate the cells in a low-calcium buffer (e.g., 0.5 mM Ca2+) for a short period (e.g., 30-60 minutes) to establish a baseline secretion rate.
-
Treatment:
-
Remove the pre-incubation buffer after gentle centrifugation.
-
Add fresh incubation buffer containing different concentrations of Ca2+ and/or this compound. Include appropriate vehicle controls.
-
Incubate the cells for a defined period (e.g., 1-3 hours) at 37°C.
-
-
Sample Collection:
-
After incubation, centrifuge the tubes/plates to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted PTH.
-
-
PTH Quantification:
-
Measure the concentration of PTH in the collected supernatants using a specific RIA or ELISA kit for bovine PTH, following the manufacturer's instructions.
-
Generate a standard curve using the provided bovine PTH standard.
-
-
Data Analysis:
-
Calculate the amount of PTH secreted per well or per number of cells.
-
Normalize the data to the control group and plot the dose-response curves for this compound's effect on PTH secretion at different Ca2+ concentrations.
-
Conclusion
This compound has been instrumental in elucidating the signaling pathways downstream of the calcium-sensing receptor. Its ability to allosterically modulate the CaSR and subsequently inhibit PTH secretion has not only provided a valuable research tool but has also paved the way for the development of a new class of therapeutics for the management of hyperparathyroidism. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacology of the CaSR and to design novel therapeutic interventions targeting this critical receptor.
References
Initial In Vitro Studies of Tecalcet: A Technical Guide
Executive Summary
Tecalcet (also known as R-568) is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR). In vitro studies have been instrumental in elucidating its mechanism of action and quantifying its pharmacological effects. This document provides a comprehensive overview of the initial in vitro investigations of this compound, detailing its impact on intracellular signaling pathways and cellular functions, along with the experimental protocols used for these assessments. The quantitative data from these studies are summarized herein to provide a clear reference for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
This compound is an orally active calcimimetic compound that positively and allosterically modulates the CaSR, thereby increasing the receptor's sensitivity to activation by extracellular calcium (Ca²⁺). The CaSR is a G protein-coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis. Upon activation, the CaSR primarily couples to the Gαq/11 subunit, initiating a downstream signaling cascade that leads to the inhibition of parathyroid hormone (PTH) secretion.
The binding of this compound to an allosteric site on the CaSR enhances the receptor's response to extracellular Ca²⁺. This potentiation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i). The resulting increase in cytosolic calcium concentration is a key event that ultimately leads to the inhibition of PTH synthesis and secretion from parathyroid cells.
Key In Vitro Assays and Findings
Intracellular Calcium Mobilization Assay
This assay is fundamental for characterizing the activity of calcimimetics like this compound. It measures the increase in intracellular calcium concentration following the activation of the CaSR.
Experimental Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into black, clear-bottom 96-well plates at a density of 50,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.
-
Dye Loading: The cell culture medium is removed, and the cells are washed with a buffered salt solution. A calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-4 µM), is then added to each well. The plate is incubated at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be cleaved into its active form.
-
Compound Addition: After incubation, the dye solution is removed, and the cells are washed again. The wells are then filled with a buffer containing varying concentrations of this compound and a fixed, low concentration of extracellular Ca²⁺.
-
Fluorescence Measurement: The plate is immediately placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Baseline fluorescence is measured for a short period, after which a solution containing a range of Ca²⁺ concentrations is added to stimulate the receptor. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.
Quantitative Data:
| Cell Line | Parameter | This compound Concentration | Effect | Reference |
| CHO cells (expressing human CaSR) | EC₅₀ | 80 nM | Positive allosteric modulation, increase in intracellular calcium | |
| Not Specified | EC₅₀ | Not Specified | This compound (0.1-100 µM) increases [Ca²⁺]i in a concentration-dependent manner. | |
| Not Specified | EC₅₀ of extracellular Ca²⁺ | 0.1-100 nM | Decreases the EC₅₀ for extracellular Ca²⁺ to 0.61 ± 0.04 mM. |
Parathyroid Hormone (PTH) Secretion Assay
This assay directly measures the primary therapeutic effect of this compound, which is the inhibition of PTH secretion from parathyroid cells.
Experimental Protocol:
-
Tissue/Cell Preparation: Parathyroid glands are obtained from animals (e.g., bovine or rat) and either cultured as whole glands or dissociated into single cells using enzymatic digestion (e.g., collagenase and DNase).
-
Incubation: The parathyroid cells or glands are pre-incubated in a buffer with a low calcium concentration to establish a baseline of high PTH secretion.
-
Treatment: The cells or glands are then incubated for a defined period (e.g., 2-4 hours) in a medium containing various concentrations of this compound, along with a fixed, intermediate concentration of extracellular Ca²⁺.
-
Sample Collection: After incubation, the medium (supernatant) is collected.
-
PTH Measurement: The concentration of PTH in the collected medium is quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The PTH levels in the treated samples are compared to those in the vehicle control to determine the concentration-dependent inhibitory effect of this compound. The results are often expressed as the IC₅₀ value, which is the concentration of this compound that inhibits PTH secretion by 50%.
Quantitative Data:
| Cell Type | Parameter | Value | Notes | Reference |
| Bovine parathyroid cells | IC₅₀ | 27 ± 7 nM | Inhibition of PTH secretion. | |
| Human parathyroid cells (from PHPT and SHPT patients) | % Suppression | 61% ± 21% (PHPT) and 61% ± 19% (SHPT) | At a concentration of 1000 nmol/L of a similar calcimimetic, cinacalcet. |
Receptor Binding Assay (Representative Protocol)
While specific binding studies for this compound are not detailed in the provided search results, a representative protocol for a radioligand binding assay to characterize an allosteric modulator of a GPCR is described below. This type of assay is crucial for determining the binding affinity and kinetics of a compound like this compound.
Experimental Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the CaSR. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Assay Setup: In a multi-well plate, the prepared membranes are incubated with a radiolabeled orthosteric ligand (a molecule that binds to the primary agonist site) of the CaSR.
-
Compound Addition: Varying concentrations of unlabeled this compound are added to the wells.
-
Incubation: The mixture is incubated at a specific temperature for a period sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, usually by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which represents the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine if this compound affects the binding of the radiolabeled orthosteric ligand. For a positive allosteric modulator, one might observe an increase in the affinity (a decrease in the Kd) of the orthosteric ligand.
Tecalcet's Role in Calcium Homeostasis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Tecalcet (also known as R-568), a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). We delve into its mechanism of action, its impact on calcium homeostasis, and its role in both preclinical and clinical research, particularly in the context of secondary hyperparathyroidism (SHPT). This document summarizes key quantitative data from relevant studies, outlines detailed experimental protocols for evaluating calcimimetics, and presents visual diagrams of critical signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction to this compound and Calcium Homeostasis
Calcium homeostasis is a critical physiological process tightly regulated by a complex interplay of hormones and signaling pathways. The parathyroid hormone (PTH), secreted by the parathyroid glands, plays a central role in maintaining extracellular calcium concentrations within a narrow range.[1][2] Dysregulation of this system, often observed in conditions like chronic kidney disease (CKD), can lead to secondary hyperparathyroidism (SHPT), characterized by elevated PTH levels, parathyroid gland hyperplasia, and mineral and bone disorders.[3]
Calcimimetics are a class of therapeutic agents that mimic the effect of calcium on the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR) that is the primary regulator of PTH secretion.[1][4] this compound (R-568) is an orally active, small molecule calcimimetic that allosterically and positively modulates the CaSR. By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses PTH synthesis and secretion, offering a targeted therapeutic approach for managing SHPT.
Mechanism of Action: Allosteric Modulation of the CaSR
This compound functions as a positive allosteric modulator of the CaSR. This means it binds to a site on the receptor distinct from the orthosteric calcium-binding site. This binding event induces a conformational change in the CaSR, enhancing its sensitivity to activation by extracellular calcium ions (Ca²⁺). Consequently, the CaSR can be activated at lower calcium concentrations, leading to a more profound and sustained suppression of PTH secretion from the parathyroid glands.
Signaling Pathway
The activation of the CaSR by this compound primarily initiates the Gαq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately result in an increase in intracellular calcium concentrations and the inhibition of PTH gene transcription and hormone secretion.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound and other calcimimetics in modulating calcium homeostasis has been demonstrated in numerous studies. The following tables summarize key quantitative findings.
Table 1: Preclinical Efficacy of this compound (R-568) in a Rat Model of Renal Insufficiency
| Treatment Group (Oral, twice daily for 4 days) | Serum PTH Levels | Parathyroid Cell Proliferation (BrdU-positive cells) | Serum 1,25(OH)₂D₃ Levels |
| Low Dose (1.5 mg/kg) | Dose-dependent reduction | Reduced by 20% | No significant change |
| High Dose (15 mg/kg) | Dose-dependent reduction | Reduced by 50% | No significant change |
Table 2: In Vitro Activity of this compound (R-568)
| This compound Concentration | Effect on Intracellular Ca²⁺ ([Ca²⁺]i) | Effect on EC₅₀ for Extracellular Ca²⁺ |
| 0.1-100 μM | Concentration-dependent increase | - |
| 0.1-100 nM | - | Decreased to 0.61 ± 0.04 mM |
Table 3: Clinical Efficacy of Calcimimetics in Hemodialysis Patients with Secondary Hyperparathyroidism
| Study Drug | Primary Endpoint | Key Findings | Reference |
| Etelcalcetide (B607377) | >30% reduction in PTH from baseline | 74.0% of patients on etelcalcetide vs. 8.3% on placebo achieved the primary endpoint. | |
| Etelcalcetide vs. Cinacalcet (B1662232) | >30% reduction in PTH from baseline | 68.2% of patients on etelcalcetide vs. 57.7% on cinacalcet achieved the primary endpoint. Etelcalcetide was found to be non-inferior and superior to cinacalcet. | |
| Cinacalcet | PTH ≤ 250 pg/mL | 43% of patients on cinacalcet vs. 5% on placebo achieved the endpoint. |
Experimental Protocols
The following sections outline generalized experimental protocols for the evaluation of calcimimetic compounds like this compound.
In Vitro Evaluation of CaSR Activation
Objective: To determine the potency and efficacy of a test compound in activating the CaSR.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CaSR are commonly used. Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Intracellular Calcium Measurement:
-
Cells are seeded in 96-well plates and grown to confluence.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The test compound (e.g., this compound) is added at various concentrations.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) of the test compound.
In Vivo Evaluation in an Animal Model of Secondary Hyperparathyroidism
Objective: To assess the in vivo efficacy of a test compound in a relevant disease model.
Methodology:
-
Animal Model: A common model is the 5/6 nephrectomized rat, which develops chronic kidney disease and subsequent secondary hyperparathyroidism.
-
Drug Administration: The test compound (e.g., this compound) is administered orally or via another appropriate route at various doses over a specified treatment period.
-
Sample Collection: Blood samples are collected at baseline and at various time points during the study to measure serum levels of PTH, calcium, and phosphate.
-
Histological Analysis: At the end of the study, parathyroid glands may be harvested for histological analysis to assess for changes in gland size and cell proliferation.
-
Data Analysis: Statistical analysis is performed to compare the effects of the test compound to a vehicle control group.
Clinical Trial Design for Calcimimetics in SHPT
Objective: To evaluate the safety and efficacy of a new calcimimetic in patients with SHPT on hemodialysis.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial is the gold standard.
-
Patient Population: Patients with end-stage renal disease on hemodialysis with baseline PTH levels above a specified threshold (e.g., >300 pg/mL).
-
Intervention: Patients are randomized to receive the investigational drug or a control (placebo or an active comparator like cinacalcet). Doses are typically titrated based on PTH and serum calcium levels.
-
Endpoints:
-
Primary Efficacy Endpoint: The proportion of patients achieving a predefined reduction in PTH from baseline (e.g., >30%).
-
Secondary Endpoints: Changes in serum calcium, phosphorus, and the calcium-phosphorus product.
-
Safety Endpoints: Incidence of adverse events, particularly hypocalcemia and gastrointestinal symptoms.
-
-
Duration: The treatment period typically lasts for several months to allow for dose titration and assessment of sustained efficacy.
Conclusion
This compound and other calcimimetics represent a significant advancement in the management of secondary hyperparathyroidism. Their targeted mechanism of action, involving the allosteric modulation of the Calcium-Sensing Receptor, allows for effective control of PTH secretion with a manageable safety profile. The preclinical and clinical data robustly support the efficacy of this class of drugs in restoring mineral balance in patients with chronic kidney disease. The experimental protocols outlined in this guide provide a framework for the continued research and development of novel CaSR modulators, with the ultimate goal of improving clinical outcomes for patients with disorders of calcium homeostasis.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Tecalcet
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet (also known as R-568) is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1][2][3] As a calcimimetic agent, this compound enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺), thereby potentiating its signaling activity.[1][2] The CaSR, a G-protein coupled receptor (GPCR), plays a crucial role in maintaining calcium homeostasis. These application notes provide detailed experimental protocols for the in vitro characterization of this compound, focusing on its modulatory effects on the CaSR.
Mechanism of Action
This compound allosterically modulates the CaSR, meaning it binds to a site on the receptor distinct from the orthosteric binding site for the endogenous ligand, Ca²⁺. This binding event induces a conformational change in the receptor that increases its affinity for extracellular Ca²⁺. Consequently, in the presence of this compound, the CaSR is activated at lower concentrations of extracellular Ca²⁺, leading to a leftward shift in the concentration-response curve for Ca²⁺. This potentiation of CaSR signaling ultimately results in downstream effects such as the inhibition of parathyroid hormone (PTH) secretion.
Data Presentation
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Description | Value | Cell Line | Reference |
| EC₅₀ Shift of Extracellular Ca²⁺ | The concentration of this compound that shifts the EC₅₀ of extracellular Ca²⁺ to the left. A lower value indicates higher potency. | This compound (0.1-100 nM) decreases the EC₅₀ value for extracellular Ca²⁺ to 0.61 ± 0.04 mM. | Not explicitly stated, but likely a CaSR-expressing cell line. | |
| Intracellular Calcium ([Ca²⁺]i) Mobilization | This compound's ability to increase intracellular calcium concentration. | This compound (0.1-100 µM) increases [Ca²⁺]i in a concentration-dependent manner. | Not explicitly stated, but likely a CaSR-expressing cell line. |
Experimental Protocols
Cell Culture and Maintenance of CaSR-Expressing HEK293 Cells
This protocol describes the culture of Human Embryonic Kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR), a common in vitro model for studying CaSR modulators.
Materials:
-
HEK293 cells stably expressing human CaSR (HEK-CaSR)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Geneticin (G418) or other appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
96-well black, clear-bottom cell culture plates
Procedure:
-
Maintain HEK293-CaSR cells in T-75 flasks with supplemented DMEM containing the appropriate selection antibiotic at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with sterile PBS, then add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
For assays, seed the cells into 96-well black, clear-bottom plates at a density of 50,000 to 100,000 cells per well and allow them to adhere and grow for 24-48 hours.
In Vitro Intracellular Calcium Mobilization Assay
This protocol details the procedure for measuring this compound-induced intracellular calcium mobilization using the fluorescent calcium indicator Fura-2 AM.
Materials:
-
HEK293-CaSR cells seeded in 96-well plates
-
This compound stock solution (in DMSO)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Extracellular calcium (CaCl₂) solutions of varying concentrations
-
Fluorescence plate reader capable of ratiometric measurement (e.g., FlexStation)
Procedure:
-
Loading with Fura-2 AM:
-
Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS).
-
Aspirate the culture medium from the cells in the 96-well plate and wash once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
-
Measurement of Calcium Mobilization:
-
Prepare serial dilutions of this compound in HBSS containing a fixed, sub-maximal concentration of extracellular Ca²⁺ (e.g., 1-2 mM).
-
Also, prepare a range of extracellular Ca²⁺ concentrations in HBSS with and without a fixed concentration of this compound to determine the EC₅₀ shift.
-
Place the 96-well plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
Establish a baseline fluorescence reading for approximately 20-30 seconds.
-
Add the this compound and/or extracellular Ca²⁺ solutions to the wells and continue to record the fluorescence ratio for several minutes to capture the peak response.
-
-
Data Analysis:
-
The change in intracellular calcium is represented by the ratio of Fura-2 fluorescence (340nm/380nm).
-
For concentration-response curves, plot the peak fluorescence ratio against the logarithm of the this compound or Ca²⁺ concentration.
-
Fit the data using a sigmoidal dose-response equation (e.g., four-parameter logistic equation) to determine the EC₅₀ values.
-
To demonstrate the allosteric effect of this compound, compare the EC₅₀ of extracellular Ca²⁺ in the absence and presence of a fixed concentration of this compound.
-
Visualizations
Signaling Pathway of this compound Action
References
Application Notes and Protocols for Tecalcet (R-568) Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet, also known as R-568 or NPS R-568, is a potent, orally active calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses parathyroid hormone (PTH) secretion and reduces plasma calcium levels.[1][3][4] These properties make it a valuable tool for studying the role of the CaSR in various physiological and pathological processes, particularly in rodent models of secondary hyperparathyroidism and other mineral metabolism disorders.
This document provides detailed application notes and protocols for the dosage and administration of this compound in rat models, based on published preclinical studies. It includes quantitative data on dosing, administration routes, and observed pharmacological effects, as well as comprehensive experimental protocols and visualizations of the underlying signaling pathways.
Data Presentation
Table 1: this compound (R-568) Dosage and Pharmacodynamic Effects in Rat Models
| Parameter | Oral Administration | Intravenous Administration |
| Rat Strain | Sprague-Dawley | Wistar |
| Animal Model | 5/6 Nephrectomized (Model of Renal Insufficiency) | Normal |
| Dosage Range | 1.5 mg/kg and 15 mg/kg | 0.5, 1.0, 2.5, and 5.0 mg/kg (bolus) |
| Dosing Frequency | Twice daily | Single bolus injection |
| Duration of Treatment | 4 days | Acute (single administration) |
| Vehicle/Formulation | 10% aqueous solution of cyclodextrin (B1172386) | Saline |
| Observed Effects | - Dose-dependent reduction in serum PTH levels. - At 1.5 mg/kg, 20% reduction in BrdU-positive parathyroid cells. - At 15 mg/kg, 50% reduction in BrdU-positive parathyroid cells. - Dose-dependent reduction in parathyroid cell volume. - ED50 for PTH suppression: 1.1 +/- 0.7 mg/kg. - ED50 for plasma Ca2+ reduction: 10.4 +/- 3.7 mg/kg. | - Dose-dependent decrease in plasma Ca2+. - Dose-dependent decrease in fractional phosphate (B84403) excretion. - A dose of 1.0 mg/kg was sufficient to induce a decrease in plasma Ca2+ and urinary phosphate excretion, accompanied by a hypotensive effect. |
| Pharmacokinetic Data | Specific pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) for this compound (R-568) in rats are not readily available in the reviewed literature. The duration of PTH suppression is dose-dependent. | Not available in the reviewed literature. |
Experimental Protocols
Protocol 1: Oral Administration of this compound via Gavage in a Rat Model of Renal Insufficiency
This protocol is based on the methodology described by Wada et al. (1997) for investigating the effect of this compound on parathyroid cell proliferation in rats with induced renal insufficiency.
1. Materials:
-
This compound (R-568) hydrochloride
-
Vehicle: 10% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile water
-
Male Sprague-Dawley rats (10 weeks old, 310-350 g)
-
Oral gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
2. Animal Model:
-
Induce renal insufficiency via a 5/6 nephrectomy procedure. Allow for a post-surgical recovery period as required by the specific study design.
3. Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1.5 mg/kg or 15 mg/kg) and the number and weight of the rats.
-
Dissolve the this compound hydrochloride in the 10% cyclodextrin vehicle to achieve the final desired concentration. Ensure the solution is clear and homogenous. A suggested formulation for a 2.5 mg/mL suspension involves dissolving the compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
4. Dosing Procedure:
-
Weigh each rat accurately before each dosing to calculate the precise volume to be administered. The maximum recommended gavage volume for rats is 10-20 mL/kg.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach and mark the needle.
-
Insert the gavage needle into the mouth and gently guide it over the tongue into the esophagus. Do not force the needle.
-
Once the needle is in the stomach (up to the pre-measured mark), slowly administer the calculated volume of the this compound solution.
-
Carefully withdraw the needle.
-
Administer the dose twice daily for the duration of the study (e.g., 4 days).
-
Monitor the animals for any signs of distress after the procedure.
Protocol 2: Intravenous Bolus Administration of this compound in Rats
This protocol is adapted from the study by Rybczyńska et al. (2006) investigating the dose-dependent effects of intravenously administered this compound.
1. Materials:
-
This compound (R-568) hydrochloride
-
Vehicle: Sterile saline (0.9% NaCl)
-
Male Wistar rats
-
Catheters for intravenous administration (e.g., jugular or femoral vein)
-
Syringes
-
Anesthetic (e.g., thiopental)
2. Animal Preparation:
-
Anesthetize the rat according to an approved institutional protocol.
-
Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) for intravenous administration.
3. Preparation of Dosing Solution:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentrations for the different dose groups (e.g., 0.5, 1.0, 2.5, and 5.0 mg/kg).
4. Dosing Procedure:
-
Weigh the anesthetized rat to determine the exact volume of the dosing solution to be administered.
-
Administer the calculated volume of the this compound solution as a single intravenous bolus through the implanted catheter.
-
Monitor relevant physiological parameters (e.g., blood pressure, heart rate) and collect blood samples at specified time points for analysis of plasma calcium, phosphate, and PTH levels.
Mandatory Visualizations
Signaling Pathway of this compound (R-586)
Caption: this compound allosterically modulates the CaSR, enhancing its sensitivity to extracellular Ca²⁺ and activating downstream signaling pathways (Gq/11 and Gi/o) to inhibit PTH secretion.
Experimental Workflow for Oral Administration of this compound in Rats
Caption: A stepwise workflow for the oral administration of this compound in rat models, from preparation to post-administration analysis.
Logical Relationship of this compound's Pharmacological Effects
Caption: The logical cascade of this compound's pharmacological effects, initiated by the allosteric modulation of the Calcium-Sensing Receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcimimetic R-568 and Its Enantiomer S-568 Increase Nitric Oxide Release in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcimimetic compound NPS R-568 stimulates calcitonin secretion but selectively targets parathyroid gland Ca(2+) receptor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Tecalcet Hydrochloride for Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet hydrochloride (also known as R-568 hydrochloride) is a potent, orally active calcimimetic agent.[1] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[1][2] By increasing the sensitivity of the CaSR to extracellular calcium, this compound hydrochloride can modulate downstream signaling pathways, making it a valuable tool for studying a variety of physiological and pathological processes, including those related to parathyroid function and cancer.[3][4]
These application notes provide detailed protocols for the preparation and use of this compound hydrochloride in common cell culture assays, including the assessment of cell viability, induction of apoptosis, and measurement of intracellular calcium mobilization.
Physicochemical Properties and Storage
A clear understanding of this compound hydrochloride's properties is essential for its effective use in in vitro studies.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃Cl₂NO | |
| Molecular Weight | 340.29 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | |
| Storage (Solid) | 4°C for short-term, -20°C for long-term (desiccated) | |
| Storage (Stock Solution in DMSO) | -20°C for up to 1 month, -80°C for up to 6 months |
Experimental Protocols
Preparation of this compound Hydrochloride Stock Solution
Accurate preparation of stock solutions is the first critical step for reproducible results. Given its high solubility in DMSO, this is the recommended solvent for preparing a concentrated stock solution.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, filtered pipette tips
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). For example, to prepare a 10 mM stock solution, dissolve 3.4 mg of this compound hydrochloride in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C or -80°C as recommended.
Preparation workflow for this compound hydrochloride stock solution.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound hydrochloride on adherent cancer cell lines.
Materials:
-
Cells of interest (e.g., HT-29 colon cancer cells, HEK293 cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound hydrochloride stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound hydrochloride in complete cell culture medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound hydrochloride dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound hydrochloride.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound hydrochloride stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound hydrochloride (e.g., IC50 concentration determined from the viability assay) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Intracellular Calcium Mobilization Assay
This protocol measures the effect of this compound hydrochloride on intracellular calcium levels, a direct indicator of CaSR activation.
Materials:
-
HEK293 cells stably expressing the human CaSR (HEK-CaSR) or other suitable cell lines.
-
Black, clear-bottom 96-well plates
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence plate reader with dual-wavelength excitation capabilities
Protocol:
-
Seed HEK-CaSR cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Prepare a Fura-2 AM loading solution (e.g., 1 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).
-
Wash the cells with HBS and then incubate with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with HBS to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 20 minutes.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm, with emission at 510 nm.
-
Add this compound hydrochloride at the desired concentration and continue to measure the fluorescence ratio to observe changes in intracellular calcium concentration.
Quantitative Data Summary
The following table summarizes the known effective concentrations of this compound hydrochloride from in vitro studies. Researchers should determine the optimal concentration for their specific cell line and assay.
| Cell Line | Assay Type | Parameter | Value | Reference |
| CHO (Chinese Hamster Ovary) | Intracellular Calcium Increase | EC50 | 80 nM | |
| HEK293 expressing hCaSR | Intracellular Calcium Increase | Effective Concentration | 0.1 - 100 µM | |
| HT-29 (Human Colon Carcinoma) | Gene Expression (IL-8) | Effective Concentration | 1 µM |
Signaling Pathway and Experimental Workflow
Activation of the CaSR by this compound hydrochloride initiates a cascade of intracellular signaling events. The following diagram illustrates the primary pathways involved.
CaSR signaling pathway activated by this compound hydrochloride.
The general workflow for conducting a cell-based assay with this compound hydrochloride is outlined below.
General workflow for a cell-based assay with this compound hydrochloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Development of Calcimimetic and Calcilytic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency. Control of parathyroid cell growth via a calcium receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pharmacological calcimimetics on colorectal cancer cells over-expressing the human calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tecalcet's Effects on the Calcium-Sensing Receptor in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing Chinese Hamster Ovary (CHO) cells to study the pharmacological effects of Tecalcet, a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). This compound (also known as R-568) enhances the sensitivity of the CaSR to extracellular calcium, making it a valuable tool for investigating CaSR function and a potential therapeutic agent for disorders of calcium homeostasis.[1][2][3] This document outlines detailed protocols for cell culture, transfection, and functional assays, along with expected quantitative data and visualizations of key pathways and workflows.
Mechanism of Action of this compound
This compound is a calcimimetic agent that positively and allosterically modulates the CaSR.[1][3] It binds to the transmembrane domain of the receptor, distinct from the orthosteric binding site for extracellular calcium (Ca²⁺). This allosteric binding potentiates the receptor's response to Ca²⁺, resulting in a leftward shift of the concentration-response curve for extracellular calcium. Consequently, at a given concentration of extracellular Ca²⁺, the presence of this compound leads to a greater activation of the CaSR.
The CaSR is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 and Gi/o pathways. Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic free calcium concentration ([Ca²⁺]i). The Gi/o pathway activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Data Presentation: this compound's Effects in CaSR-Expressing CHO Cells
The following tables summarize the expected quantitative effects of this compound in CHO cells stably or transiently expressing the human CaSR.
Table 1: Potency of this compound in Inducing Intracellular Calcium Mobilization
| Compound | Cell Line | Assay Endpoint | EC₅₀ (nM) | Reference |
| This compound (R-568) | CHO cells expressing human CaSR | Increase in intracellular calcium | 80 |
Table 2: Effect of this compound on the Potency of Extracellular Calcium
| Compound Concentration | Cell Line | Assay Endpoint | Extracellular Ca²⁺ EC₅₀ (mM) | Reference |
| Vehicle | CHO cells expressing human CaSR | Increase in intracellular calcium | >1.0 (typical) | |
| This compound (R-568) (0.1-100 nM) | CHO cells expressing human CaSR | Increase in intracellular calcium | 0.61 ± 0.04 |
Experimental Protocols
Protocol 1: Culture of Adherent CHO-K1 Cells
This protocol describes the routine culture of adherent CHO-K1 cells, a common host for transfection of the CaSR gene.
Materials:
-
CHO-K1 cells
-
Ham's F-12K or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Maintain CHO-K1 cells in T-75 flasks with Ham's F-12K or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
For subculturing, aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split) to a new T-75 flask containing fresh, pre-warmed medium.
-
Renew the culture medium every 2-3 days.
Protocol 2: Stable Transfection of CHO-K1 Cells with the Human CaSR Gene
This protocol outlines a method for generating a stable CHO-K1 cell line expressing the human CaSR.
Materials:
-
CHO-K1 cells
-
Expression vector containing the human CaSR gene and a selection marker (e.g., neomycin resistance)
-
Transfection reagent (e.g., Lipofectamine™ 3000 or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
Selection antibiotic (e.g., G418)
-
Cloning cylinders or limiting dilution supplies
-
24-well and 6-well plates
Procedure:
-
The day before transfection, seed CHO-K1 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes in Opti-MEM™ according to the manufacturer's protocol.
-
Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh complete growth medium and incubate for 24-48 hours.
-
After 48 hours, begin selection by adding the appropriate concentration of the selection antibiotic (e.g., G418, concentration to be determined by a kill curve) to the culture medium.
-
Replace the selection medium every 3-4 days.
-
After 2-3 weeks of selection, resistant colonies will become visible.
-
Isolate individual colonies using cloning cylinders or by performing limiting dilution in 96-well plates.
-
Expand the clonal populations and screen for CaSR expression and function using methods such as Western blotting, immunofluorescence, or a functional assay (e.g., intracellular calcium mobilization in response to high extracellular calcium).
-
Select a high-expressing, functionally responsive clone for further experiments and cryopreserve stocks.
Protocol 3: Intracellular Calcium Mobilization Assay Using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in CaSR-expressing CHO cells in response to this compound and/or extracellular calcium using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
CaSR-expressing CHO cells
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, supplemented with 1 mM CaCl₂ and 1 mM MgCl₂
-
This compound stock solution (in DMSO)
-
Extracellular calcium stock solution (e.g., 1 M CaCl₂)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader capable of ratiometric measurement with excitation at 340 nm and 380 nm, and emission at ~510 nm.
Procedure:
-
Seed CaSR-expressing CHO cells into a 96-well black-walled, clear-bottom plate at a density that will form a confluent monolayer on the day of the assay.
-
On the day of the assay, prepare a Fura-2 AM loading solution. A typical solution consists of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash the cells once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the plate reader to measure the ratio of fluorescence intensity at an emission of ~510 nm following excitation at 340 nm and 380 nm.
-
Establish a stable baseline fluorescence ratio for a few minutes.
-
To measure the effect of this compound, add a range of concentrations of this compound (prepared in HBSS) to the wells and record the change in the fluorescence ratio over time.
-
To determine the effect of this compound on the extracellular calcium response, pre-incubate the cells with a fixed concentration of this compound or vehicle for a few minutes, and then add a range of concentrations of extracellular calcium and record the response.
-
Data are typically expressed as the ratio of F340/F380 or as the change in this ratio from baseline. Dose-response curves can be generated to determine EC₅₀ values.
Mandatory Visualizations
Caption: this compound's Signaling Pathway via the CaSR.
Caption: Workflow for Intracellular Calcium Assay.
References
Application Notes and Protocols for In Vivo Studies of Tecalcet in Renal Insufficiency Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy of Tecalcet (R-568), a calcimimetic agent, in animal models of renal insufficiency and secondary hyperparathyroidism (SHPT). This compound is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), which plays a crucial role in regulating parathyroid hormone (PTH) secretion.[1][2] In chronic kidney disease (CKD), impaired mineral metabolism leads to SHPT, characterized by elevated PTH levels, parathyroid gland hyperplasia, and disturbances in calcium and phosphorus homeostasis.[3][4] this compound and other calcimimetics are designed to increase the sensitivity of the CaSR to extracellular calcium, thereby suppressing PTH secretion and mitigating the pathological consequences of SHPT.[4]
This document outlines detailed protocols for two widely used animal models of CKD and SHPT: the 5/6 nephrectomy model in rats and the adenine-induced CKD model in mice/rats. It also provides a summary of expected quantitative outcomes based on preclinical data and details key biochemical and histological endpoints for assessment.
Mechanism of Action of this compound
This compound acts as a calcimimetic by allosterically modulating the CaSR on the surface of parathyroid cells. This positive modulation increases the receptor's sensitivity to extracellular calcium ions. Consequently, at any given calcium concentration, the CaSR is more activated in the presence of this compound, leading to the inhibition of PTH synthesis and secretion. This helps to normalize serum calcium and phosphorus levels and can prevent or even reverse parathyroid gland hyperplasia.
Calcium-Sensing Receptor (CaSR) Signaling Pathway with this compound
Caption: this compound allosterically enhances CaSR signaling to reduce PTH.
Experimental Protocols for Renal Insufficiency Models
Two robust and widely utilized animal models for inducing CKD and subsequent SHPT are the 5/6 nephrectomy surgical model and the adenine-induced nephrotoxicity model.
Protocol 1: 5/6 Nephrectomy Model in Rats
This surgical model creates a remnant kidney, leading to a progressive decline in renal function and the development of SHPT.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, retractors, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Warming pad
-
Analgesics (e.g., buprenorphine)
-
High-phosphate diet (optional, to accelerate SHPT)
Procedure:
-
Acclimatization: Allow rats to acclimate for at least one week before surgery.
-
First Surgery (2/3 Nephrectomy of the Left Kidney):
-
Anesthetize the rat and place it on a warming pad.
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery or surgically resect the upper and lower thirds of the kidney.
-
Close the muscle and skin layers with sutures.
-
Administer analgesics post-operatively.
-
-
Recovery: Allow the animals to recover for one week.
-
Second Surgery (Right Nephrectomy):
-
Anesthetize the rat.
-
Make a flank incision on the right side to expose the kidney.
-
Ligate the renal artery, vein, and ureter, and remove the entire right kidney.
-
Close the incision in layers.
-
Provide post-operative care, including analgesia.
-
-
Model Development: CKD and SHPT will develop over the following 4-8 weeks. The progression can be accelerated by feeding a high-phosphate diet (e.g., 1.2% phosphorus).
-
Sham Control Group: Sham-operated rats should undergo the same surgical procedures (laparotomy) without the removal of kidney tissue.
Protocol 2: Adenine-Induced Chronic Kidney Disease Model
This is a non-surgical model that induces CKD through the administration of adenine (B156593), which leads to the deposition of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley/Wistar rats
-
Adenine
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Metabolic cages for urine collection
Procedure (Mouse Model):
-
Acclimatization: Acclimate mice for at least one week.
-
Induction: Administer adenine at a dose of 50 mg/kg body weight daily via oral gavage for 28 days. A control group should receive the vehicle only.
-
Alternative Induction (Dietary): Mix adenine into the feed at a concentration of 0.2% (w/w) for 4-6 weeks.
-
Model Development: Monitor the development of CKD through regular measurement of body weight, food and water intake, and biochemical parameters.
Procedure (Rat Model):
-
Acclimatization: Acclimate rats for at least one week.
-
Induction (Dietary): Provide a diet containing 0.75% (w/w) adenine for 2-4 weeks. Control animals receive a standard diet.
-
Model Development: The onset of renal failure is rapid, with significant changes observed within a few weeks.
Experimental Workflow for this compound Efficacy Study
Caption: Workflow for evaluating this compound in CKD animal models.
Data Presentation: Quantitative Outcomes
The following tables summarize key quantitative data from preclinical studies of calcimimetics, including this compound (R-568), in rodent models of CKD.
Table 1: Biochemical Parameters in a Rat Model of CKD Treated with R-568
| Parameter | Control CKD | R-568 | R-568 + Calcium | Calcium Alone |
| Plasma PTH (pg/mL) | Elevated | Lowered | Lowered | Lowered |
| Plasma Calcium (mg/dL) | Normal | Lowered | Normal/Slightly Elevated | Elevated |
| Plasma Phosphorus (mg/dL) | Normal/Elevated | Increased (early), Normal (late) | Lowered | Lowered |
Data adapted from a study in Cy/+ male rats, a model of progressive CKD.
Table 2: Effects of this compound on Parathyroid Cell Proliferation in Rats with Renal Insufficiency
| Treatment Group | Dose (mg/kg) | BrdU-positive PT cells (% reduction vs. control) |
| This compound (Low Dose) | 1.5 | 20% |
| This compound (High Dose) | 15 | 50% |
Data reflects the antiproliferative effect of this compound on parathyroid cells.
Table 3: Expected Outcomes of this compound Treatment in CKD Models
| Parameter | Expected Change with this compound | Rationale |
| Serum PTH | ↓ | Primary pharmacological effect of CaSR activation. |
| Serum Calcium | ↓ | Decreased PTH-mediated bone resorption and renal reabsorption. |
| Serum Phosphorus | ↑ or ↔ | Reduced phosphaturic effect of PTH. |
| Blood Urea Nitrogen (BUN) | ↔ | This compound does not directly target renal function. |
| Serum Creatinine | ↔ | This compound does not directly target renal function. |
| Parathyroid Gland Weight/Volume | ↓ | Inhibition of parathyroid cell proliferation. |
| Bone Turnover Markers (e.g., ALP) | ↓ | Reduced PTH stimulation of bone cells. |
| Vascular Calcification Score | ↓ | Potential direct and indirect effects on vascular smooth muscle cells. |
Key Experimental Endpoints
A comprehensive evaluation of this compound's efficacy should include a combination of biochemical and histological analyses.
Biochemical Analyses
-
Serum/Plasma:
-
Parathyroid Hormone (PTH)
-
Calcium (total and ionized)
-
Phosphorus
-
Blood Urea Nitrogen (BUN)
-
Creatinine
-
Fibroblast Growth Factor 23 (FGF23)
-
1,25-dihydroxyvitamin D3
-
Alkaline Phosphatase (total and bone-specific)
-
-
Urine:
-
Calcium excretion
-
Phosphorus excretion
-
Creatinine clearance (as an indicator of GFR)
-
Histological Analyses
-
Kidneys:
-
Assessment of tubulointerstitial fibrosis, glomerulosclerosis, and inflammation (e.g., using H&E, Masson's trichrome, or Sirius red staining).
-
Immunohistochemistry for markers of kidney injury (e.g., KIM-1).
-
-
Parathyroid Glands:
-
Assessment of gland size and hyperplasia.
-
Immunohistochemistry for proliferation markers (e.g., Ki-67, PCNA).
-
Evaluation of CaSR and Vitamin D Receptor (VDR) expression.
-
-
Bone (Femur/Tibia):
-
Bone histomorphometry to assess bone turnover, volume, and mineralization (e.g., using von Kossa and Goldner's trichrome staining).
-
Assessment of osteitis fibrosa cystica.
-
-
Aorta/Cardiovascular Tissue:
-
Evaluation of vascular calcification (e.g., using von Kossa or Alizarin red staining).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Calcimimetics and outcomes in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revistanefrologia.com [revistanefrologia.com]
- 4. Development and progression of secondary hyperparathyroidism in chronic kidney disease: lessons from molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Intracellular Calcium Changes with Tecalcet: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet, also known as R-568, is a potent and selective positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). As a calcimimetic, this compound enhances the sensitivity of the CaSR to extracellular calcium, leading to an increase in intracellular calcium ([Ca2+]i) concentrations. This property makes this compound a valuable tool for studying CaSR signaling and for screening potential therapeutic agents targeting this receptor. These application notes provide detailed protocols for measuring this compound-induced intracellular calcium changes using fluorescent indicators in a laboratory setting.
Mechanism of Action
This compound allosterically binds to the transmembrane domain of the CaSR, a G protein-coupled receptor (GPCR). This binding potentiates the receptor's response to extracellular calcium ions (Ca2+).[1] The activated CaSR primarily couples to the Gαq/11 signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm and thereby increasing the intracellular calcium concentration.
Figure 1: this compound Signaling Pathway.
Data Presentation
The following tables summarize quantitative data regarding the effect of this compound (NPS R-568) on CaSR activity.
| Parameter | Cell Type | Condition | Value |
| EC50 of Extracellular Ca2+ | Bovine Parathyroid Cells | Without NPS R-568 | 1.66 ± 0.34 mM[1] |
| With 100 nM NPS R-568 | 0.61 ± 0.04 mM[1] | ||
| EC50 of NPS R-568 | HEK293 cells expressing mutant CASR (I554N) | In the presence of 0.6 mM CaCl2 | 10.02 ± 0.27 µmol/l |
| HEK293 cells expressing wild-type CASR | In the presence of 0.6 mM CaCl2 | 7.10 ± 0.18 µmol/l |
Experimental Protocols
Protocol 1: Measuring Intracellular Calcium Changes using Fura-2 AM with a Fluorescence Plate Reader
This protocol is designed for high-throughput screening of compounds that modulate CaSR activity.
Materials:
-
HEK293 cells stably expressing human CaSR (HEK-CaSR)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
Black, clear-bottom 96-well plates
-
Fura-2 AM
-
Pluronic F-127
-
Probenecid (optional)
-
HEPES-buffered saline (HBS)
-
This compound (NPS R-568)
-
EGTA
-
Fluorescence plate reader with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm) and emission at ~510 nm.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127. Probenecid (1-2.5 mM) can be included to inhibit dye leakage.
-
Wash the cell monolayer once with HBS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBS to remove extracellular dye.
-
Add 100 µL of HBS to each well.
-
-
This compound Treatment and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in HBS.
-
Establish a baseline fluorescence reading for 1-2 minutes by measuring the emission at 510 nm with excitation at 340 nm and 380 nm.
-
Add the this compound dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity at 340 nm and 380 nm excitation for a desired period (e.g., 5-10 minutes) to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
Normalize the data to the baseline ratio.
-
The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.
-
For calibration to absolute [Ca2+]i, at the end of the experiment, add ionomycin (a calcium ionophore) to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (a calcium chelator) to obtain the minimum fluorescence ratio (Rmin).
-
Figure 2: Fura-2 AM Experimental Workflow.
Protocol 2: Single-Cell Intracellular Calcium Imaging with Calbryte™ 520
This protocol allows for the detailed visualization and analysis of calcium dynamics in individual cells.
Materials:
-
HEK293 cells stably expressing human CaSR (HEK-CaSR)
-
Glass-bottom imaging dishes or coverslips
-
Calbryte™ 520, AM
-
Pluronic F-127
-
Cell culture medium
-
HEPES-buffered saline (HBS)
-
This compound (NPS R-568)
-
Fluorescence microscope equipped with a suitable filter set for Calbryte™ 520 (Excitation/Emission: ~490/525 nm) and a camera for image acquisition.
Procedure:
-
Cell Preparation:
-
Plate HEK-CaSR cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Prepare a 5-10 µM Calbryte™ 520, AM loading solution in HBS with 0.02% Pluronic F-127.
-
Wash the cells once with HBS.
-
Incubate the cells with the Calbryte™ 520, AM loading solution for 60-120 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cells twice with HBS and add fresh cell culture medium or HBS for imaging.
-
-
Imaging and this compound Application:
-
Mount the dish/coverslip on the fluorescence microscope.
-
Acquire baseline fluorescence images for a few minutes.
-
Carefully add a solution of this compound at the desired final concentration to the imaging medium.
-
Immediately start time-lapse image acquisition to capture the change in fluorescence intensity.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the average fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F0) from the fluorescence at each time point (F).
-
Normalize the fluorescence change by dividing ΔF by F0 (ΔF/F0).
-
Plot the normalized fluorescence intensity over time to visualize the calcium transient.
-
Conclusion
This compound serves as a powerful pharmacological tool for investigating the function and signaling of the Calcium-Sensing Receptor. The protocols outlined in these application notes provide robust methods for measuring this compound-induced intracellular calcium changes in a high-throughput or single-cell imaging format. Proper execution of these experiments will yield valuable insights into CaSR biology and aid in the discovery of novel therapeutics targeting this important receptor.
References
Application Notes and Protocols: Measuring Cell Proliferation with Tecalcet using a BrdU Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet, a calcimimetic agent, functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] This receptor plays a crucial role in regulating parathyroid hormone (PTH) secretion and maintaining calcium homeostasis.[3][4] Activation of the CaSR by calcimimetics like this compound increases the receptor's sensitivity to extracellular calcium, leading to a reduction in PTH secretion.[5] Beyond its systemic effects, the CaSR is implicated in regulating cell proliferation in various tissues.
The Bromodeoxyuridine (BrdU) assay is a widely used and robust method for quantifying cell proliferation. BrdU, a synthetic analog of thymidine (B127349), is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporated BrdU can then be detected using specific antibodies, allowing for the identification and quantification of proliferating cells. This application note provides a detailed protocol for utilizing a BrdU assay to assess the anti-proliferative effects of this compound on cultured cells.
Principle of the BrdU Assay
The BrdU cell proliferation assay is based on the incorporation of BrdU into the DNA of actively dividing cells. During the S-phase of the cell cycle, cells undergoing DNA replication will incorporate the thymidine analog, BrdU, into their newly synthesized DNA. Following treatment with this compound, cells are incubated with BrdU. Subsequently, the cells are fixed, and the DNA is denatured to expose the incorporated BrdU. An anti-BrdU antibody is then used to detect the BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). The addition of a substrate for the enzyme results in a colorimetric reaction, where the intensity of the color is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
Experimental Protocols
Materials
-
This compound (R-568)
-
Cell line of interest (e.g., parathyroid cells, or other cells expressing CaSR)
-
Complete cell culture medium
-
96-well cell culture plates
-
BrdU Labeling Reagent (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Cell Seeding and this compound Treatment
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into the wells of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100 nM; 1, 10 µM).
-
Remove the culture medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
BrdU Labeling and Detection
-
Following this compound treatment, add 10 µL of 10 mM BrdU labeling reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂.
-
Carefully remove the medium containing BrdU.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Remove the Fixing/Denaturing solution and wash the wells three times with 200 µL of PBS.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with 200 µL of PBS.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with 200 µL of PBS.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until a color change is observed.
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Presentation
The following table summarizes the expected quantitative data from a BrdU assay investigating the effect of this compound on parathyroid cell proliferation, based on the findings of Wada et al. (1997).
| This compound (R-568) Concentration | BrdU-Positive Parathyroid Cells (% of Control) |
| 0 mg/kg (Control) | 100% |
| 1.5 mg/kg (Low Dose) | 80% |
| 15 mg/kg (High Dose) | 50% |
Note: The original study was conducted in vivo in rats. The presented data is an interpretation for an in vitro assay, where a dose-dependent decrease in BrdU incorporation is expected.
Mandatory Visualizations
Caption: Workflow of the BrdU assay for measuring cell proliferation after this compound treatment.
Caption: Signaling pathway of this compound via the Calcium-Sensing Receptor (CaSR) leading to reduced cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Preparation of Tecalcet Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet, also known as R-568, is a potent, orally active, allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] It acts as a calcimimetic by increasing the sensitivity of the CaSR to extracellular calcium ions.[1][2] This modulation of the CaSR has significant implications for conditions related to parathyroid hormone (PTH) secretion and calcium homeostasis. This compound is a valuable tool in both in vitro and in vivo research settings for studying the physiological roles of the CaSR and for the preclinical evaluation of potential therapeutic agents targeting this receptor.
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of this compound solutions using Dimethyl Sulfoxide (DMSO) as a primary solvent and subsequent dilution with saline for final working concentrations.
Quantitative Data Summary
The following table summarizes key quantitative information for the preparation of this compound solutions.
| Parameter | Value | Source |
| Molecular Weight | 340.29 g/mol | |
| Solubility in DMSO | ≥ 2.5 mg/mL (7.35 mM) | |
| Recommended Stock Solution Concentration | 10 mM in DMSO | |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | |
| Final DMSO Concentration in Assays | Typically < 0.5% to avoid solvent effects |
Experimental Protocols
Materials and Equipment
-
This compound Hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile Saline solution (0.9% w/v Sodium Chloride in sterile water)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator or heating block
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use.
-
Preparation: Allow the this compound Hydrochloride powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture absorption.
-
Weighing: Accurately weigh the desired amount of this compound Hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.40 mg of this compound (Molecular Weight = 340.29 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If precipitation is observed, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions by Dilution in Saline
This protocol outlines the dilution of the DMSO stock solution into saline to prepare a working solution for immediate use in experiments.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Calculation: Determine the volume of the DMSO stock solution required to achieve the desired final concentration in the saline solution. For example, to prepare 1 mL of a 100 µM working solution, you would need 10 µL of the 10 mM stock solution.
-
Dilution: Add the calculated volume of the this compound stock solution to the appropriate volume of sterile saline. It is recommended to add the DMSO stock solution to the saline and mix immediately to prevent precipitation.
-
Mixing: Gently vortex or invert the tube to ensure the working solution is homogeneous.
-
Use: Use the freshly prepared working solution immediately for your experiments. It is not recommended to store diluted aqueous solutions of this compound.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for the preparation of this compound solutions and its mechanism of action.
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: Workflow for preparing a working solution of this compound in saline.
Caption: Simplified signaling pathway of this compound's action on the CaSR.
References
Application Notes and Protocols for Oral Gavage Administration of Tecalcet in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecalcet (also known as R-568 or NPS R-568) is a potent, orally active calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the secretion of parathyroid hormone (PTH), making it a valuable tool for studying calcium homeostasis and a potential therapeutic agent for hyperparathyroidism.[1][2] These application notes provide detailed protocols for the oral gavage administration of this compound in both rat and mouse models, along with a summary of its mechanism of action and relevant signaling pathways.
Mechanism of Action
This compound allosterically binds to the transmembrane domain of the CaSR, a G protein-coupled receptor (GPCR).[3] This binding event induces a conformational change in the receptor, enhancing its sensitivity to activation by extracellular calcium ions (Ca²⁺). Consequently, at any given extracellular calcium concentration, the this compound-bound CaSR is more active, leading to the activation of downstream signaling pathways that ultimately inhibit the synthesis and secretion of PTH from the parathyroid glands.
Data Presentation
Table 1: this compound Dosage and Administration in Rodents
| Parameter | Rat (Sprague-Dawley) | Mouse | Reference |
| Dosage | 1.5 and 15 mg/kg | Data not available | |
| Vehicle | Not specified, but aqueous vehicles like water or methylcellulose (B11928114) are common. | 0.5% Methylcellulose | |
| Administration Frequency | Twice daily for 4 days | Not specified | |
| Reported Effects | Dose-dependent reduction in serum PTH levels. Inhibition of parathyroid cell proliferation. | Not available |
Table 2: General Oral Gavage Volume and Needle Size Recommendations for Rodents
| Species | Body Weight | Recommended Gavage Needle Size (Gauge) | Maximum Dosing Volume | Reference |
| Mouse | <14 g | 24 G | 10 mL/kg | |
| 14-30 g | 20-22 G | 10 mL/kg | ||
| >30 g | 18 G | 10 mL/kg | ||
| Rat | 100-200 g | 18 G, 2-3 inches | 10-20 mL/kg | |
| 200-300 g | 16 G, 3-4 inches | 10-20 mL/kg |
Note: It is recommended to use the smallest effective volume to minimize the risk of reflux and aspiration.
Table 3: Pharmacokinetic Parameters of Orally Administered Compounds in Mice (for reference)
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| This compound | Data not publicly available | N/A | N/A | N/A | N/A | |
| MnTE-2-PyP⁵⁺ | 10 | ~0.2 | ~1 | ~1.5 | 23 | |
| MnTnHex-2-PyP⁵⁺ | 2 | ~0.15 | ~2 | ~1.2 | 21 | |
| Compound X | 500 (as part of ATB) | Matrine: ~0.15 | ~0.5 | Matrine: ~0.4 | Matrine: 9.0 ± 3.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Materials:
-
This compound hydrochloride (R-568 hydrochloride)
-
Vehicle (e.g., sterile water, 0.5% methylcellulose in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Determine the required concentration of the this compound solution based on the desired dosage (mg/kg) and the dosing volume (mL/kg). For example, for a 10 mg/kg dose to be administered at 10 mL/kg, a 1 mg/mL solution is required.
-
Accurately weigh the required amount of this compound hydrochloride powder.
-
In a sterile conical tube, add the weighed this compound to the appropriate volume of the chosen vehicle.
-
Vortex the mixture thoroughly until the this compound is completely dissolved or a homogenous suspension is formed. Gentle warming may be used to aid dissolution if necessary, but stability under heat should be confirmed.
-
Store the formulation according to the manufacturer's recommendations. For short-term storage, 4°C is generally suitable. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate.
-
Protocol 2: Oral Gavage Administration in Rats
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 3-4 inches for adult rats)
-
Syringe (1 mL or 3 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the rat to determine the precise volume of the this compound formulation to be administered.
-
Draw the calculated volume of the formulation into the syringe and attach the gavage needle.
-
Properly restrain the rat to immobilize its head and straighten the neck and back.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is correctly positioned in the stomach (pre-measure the needle length from the tip of the nose to the last rib), slowly administer the solution.
-
Withdraw the needle gently in the same direction it was inserted.
-
Monitor the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose.
-
Return the rat to its cage and observe its behavior.
-
Protocol 3: Oral Gavage Administration in Mice
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringe (1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the precise volume of the this compound formulation to be administered.
-
Draw the calculated volume of the formulation into the syringe and attach the gavage needle.
-
Properly restrain the mouse by scruffing the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass smoothly.
-
Once the needle is in the stomach (pre-measure the needle length from the tip of the nose to the xiphoid process), slowly administer the solution.
-
Carefully withdraw the needle.
-
Monitor the mouse for any signs of immediate distress.
-
Return the mouse to its cage and continue to monitor for any adverse effects.
-
Visualizations
Caption: Experimental workflow for oral gavage of this compound.
Caption: this compound's effect on CaSR signaling pathway.
References
Troubleshooting & Optimization
Troubleshooting Tecalcet solubility issues in vitro
Welcome to the technical support center for Tecalcet. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as R-568 or this compound Hydrochloride) is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3][4][5] It acts as a calcimimetic, meaning it enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺). By modulating the CaSR, this compound can influence downstream signaling pathways that regulate parathyroid hormone (PTH) secretion and other cellular processes.
Q2: What is the primary solvent for dissolving this compound for in vitro use?
A2: The recommended primary solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at concentrations up to 50 mg/mL (approximately 146.93 mM). It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. For stock solutions in DMSO, it is recommended to store them in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. To maintain the integrity of the compound, avoid repeated freeze-thaw cycles.
Q4: What is the acceptable final concentration of DMSO in cell culture media for in vitro assays?
A4: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept at or below 0.5%. However, the tolerance to DMSO can be cell line-dependent. Some cell lines may tolerate up to 1%, while others may show cytotoxic effects at lower concentrations. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility challenges with this compound in in vitro settings.
Problem 1: this compound powder does not fully dissolve in DMSO.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hygroscopic DMSO | Use fresh, high-purity, anhydrous DMSO. Store DMSO properly in a tightly sealed container in a dry environment. | The compound dissolves completely, resulting in a clear solution. |
| Insufficient Mixing | Vortex the solution vigorously for 1-2 minutes. | The compound dissolves fully. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes. | Increased temperature enhances solubility, leading to a clear solution. |
| Sonication Needed | If vortexing and warming are insufficient, place the vial in a water bath sonicator for 10-15 minutes. | Sonication helps to break down any remaining solid particles, resulting in complete dissolution. |
| Concentration Too High | Prepare a more dilute stock solution. The maximum recommended concentration in DMSO is 50 mg/mL. | The compound dissolves completely at a lower concentration. |
Problem 2: this compound stock solution precipitates upon dilution in aqueous cell culture media or buffer.
This is a common issue known as "salting out," where the compound crashes out of solution when transferred from a high-polarity organic solvent (DMSO) to a low-polarity aqueous environment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Change in Polarity | Perform a stepwise or serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of the medium. | Gradual dilution minimizes the polarity shock, keeping the compound in solution. |
| Final Concentration Too High | Lower the final working concentration of this compound in the aqueous medium. The solubility in aqueous solutions is significantly lower than in DMSO. | The compound remains soluble at a lower final concentration. |
| Insufficient Mixing | Add the stock solution to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion. | Quick and thorough mixing prevents localized high concentrations that can lead to precipitation. |
| Low Temperature of Media | Ensure the cell culture medium or buffer is pre-warmed to 37°C before adding the this compound stock solution. | A warmer medium can help maintain the solubility of the compound. |
Quantitative Data Summary
Table 1: this compound Hydrochloride Solubility
| Solvent | Maximum Concentration | Appearance | Notes |
| DMSO | 50 mg/mL (~146.93 mM) | Clear Solution | Use of ultrasonic and fresh, anhydrous DMSO is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~7.35 mM) | Clear Solution | Solvents should be added sequentially. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (~7.35 mM) | Clear Solution | Solvents should be added sequentially. |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (~7.35 mM) | Suspended Solution | Requires ultrasonic treatment. |
Table 2: General DMSO Cytotoxicity in Cell Culture
| DMSO Concentration | General Observation | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal to no cytotoxic effects. | Ideal for sensitive cell lines or long-term incubation studies. |
| 0.1% - 0.5% | Well-tolerated by many cell lines for standard assay durations (24-72 hours). | A common working range for in vitro assays. Always include a vehicle control. |
| 1% | May induce cytotoxic effects in some cell lines, especially with longer incubation times. | Use with caution and validate for your specific cell line. |
| ≥ 2% | Significant cytotoxicity observed in various cell lines. | Generally not recommended for in vitro cellular assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound Hydrochloride powder (Molecular Weight: 340.29 g/mol ). For 1 mL of a 10 mM stock solution, weigh 3.40 mg.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Warming/Sonication (if necessary): If the compound does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes or sonicate in a water bath for 10-15 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
This protocol is for preparing a final concentration of 10 µM this compound in a cell culture well containing 1 mL of medium, starting from a 10 mM stock solution.
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (100 µM):
-
In a sterile microcentrifuge tube, add 99 µL of pre-warmed (37°C), sterile cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Gently vortex or flick the tube to mix thoroughly. This step is crucial to prevent precipitation.
-
-
Prepare Final Working Solution (10 µM):
-
To a culture well already containing 900 µL of cell culture medium with cells, add 100 µL of the 100 µM intermediate dilution.
-
This will result in a final volume of 1 mL and a final this compound concentration of 10 µM. The final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.
-
-
Vehicle Control: Prepare a vehicle control by adding 100 µL of a 1:100 dilution of DMSO in cell culture medium to a separate well containing 900 µL of medium with cells.
Visualizations
References
Technical Support Center: Calcimimetics in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of calcimimetics in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Common Side Effects of Calcimimetics
Calcimimetics, such as cinacalcet (B1662232) and etelcalcetide (B607377), are allosteric modulators of the calcium-sensing receptor (CaSR). Their primary pharmacological effect is to lower parathyroid hormone (PTH) levels, which in turn reduces serum calcium.[1][2] However, this mechanism can also lead to a range of side effects. The most commonly observed adverse effects in animal studies are related to hypocalcemia and gastrointestinal disturbances.[1][2]
Quantitative Data on Side Effects
The following tables summarize quantitative data on the side effects of cinacalcet and etelcalcetide from animal studies. Due to variations in study design, a direct comparison between all parameters is not always possible.
Table 1: Gastrointestinal Side Effects of Calcimimetics in Animal Studies
| Calcimimetic | Animal Model | Dose | Side Effect | Incidence/Severity | Reference |
| Cinacalcet | Rat | 10 mg/kg/day (oral) | Delayed Gastric Emptying | Significant delay observed. | [3] |
| Rat | Not specified | Stomach Erosions | Dose-related increase in minimal to mild, recoverable erosions. | ||
| Common Marmoset | Not specified | Emesis | Higher incidence of emesis compared to evocalcet (B607391). | ||
| Etelcalcetide | Rat | Not specified | Stomach Erosions | Dose-related increase in minimal to mild, recoverable erosions. | |
| Dog | Not specified | Emesis | Sporadic emesis observed. |
Table 2: Systemic Side Effects of Calcimimetics in Animal Studies
| Calcimimetic | Animal Model | Dose | Side Effect | Observation | Reference |
| Cinacalcet | Rat (5/6 nephrectomy) | 10 mg/kg/day (oral) for 12 days | Hypocalcemia | Significant time-dependent decrease in serum calcium, reaching lowest point at 8 hours post-dose (20% decrease). | |
| Rat | 500 mg/kg/day (oral) for 2 weeks | Convulsions | Convulsions observed in conjunction with hypocalcemia. | ||
| Monkey | Not specified | QT and QTc Interval Prolongation | Prolongation observed in repeat-dose toxicity studies. | ||
| Etelcalcetide | Rat and Dog | Not specified | Hypocalcemia, Tremors, Convulsions | Primary adverse effects observed. | |
| Dog | Not specified | QT Interval Prolongation | Anticipated prolongation related to reductions in serum calcium. |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: We are observing significant hypocalcemia in our rat model treated with cinacalcet. What are the potential causes and how can we mitigate this?
A1: Hypocalcemia is an expected pharmacological effect of calcimimetics due to the suppression of PTH. Severe hypocalcemia can lead to clinical signs such as tremors, convulsions, and hypoactivity.
-
Troubleshooting Steps:
-
Verify Dose: Double-check your dose calculations and the concentration of your dosing solution. Overdosing is a common cause of excessive hypocalcemia.
-
Monitor Serum Calcium: Implement a robust blood sampling schedule to closely monitor serum calcium levels, especially during the initial phase of the study and after any dose adjustments. In rats treated with 10 mg/kg oral cinacalcet, the nadir of serum calcium was observed at 8 hours post-dose.
-
Calcium Supplementation: Consider providing supplemental calcium in the diet or drinking water. The appropriate level of supplementation will need to be determined empirically for your specific study protocol.
-
Dose Adjustment: If severe hypocalcemia persists, consider reducing the dose of the calcimimetic. A dose-response study may be necessary to identify the optimal therapeutic window with minimal side effects.
-
Staggered Dosing: For initial studies, a dose escalation design can help to determine the maximum tolerated dose in your specific animal model and strain.
-
Q2: Our dogs are experiencing emesis after intravenous administration of etelcalcetide. What can be done to reduce this side effect?
A2: Emesis has been reported as a side effect of calcimimetics in dogs. While etelcalcetide is generally associated with fewer gastrointestinal side effects compared to oral calcimimetics due to its intravenous route of administration, emesis can still occur.
-
Troubleshooting Steps:
-
Rate of Infusion: Administer the intravenous injection slowly over a set period. A rapid bolus injection may contribute to nausea and emesis.
-
Vehicle Control: Ensure that the vehicle used for drug formulation is not contributing to the observed emesis. A vehicle-only control group is essential.
-
Acclimatization: Ensure that the animals are properly acclimatized to the experimental procedures, including handling and injection, to minimize stress-induced emesis.
-
Anti-emetic Co-administration: In some cases, pre-treatment with an anti-emetic agent may be considered, but this should be carefully evaluated as it may introduce a confounding variable to your study.
-
Dose Reduction: As with hypocalcemia, reducing the dose of etelcalcetide may alleviate emesis.
-
Q3: We are planning a long-term study with cinacalcet in rats and are concerned about potential gastrointestinal toxicity. What should we be looking for and how can we monitor it?
A3: Chronic administration of cinacalcet in rats has been associated with minimal to mild stomach erosions.
-
Monitoring and Mitigation Strategies:
-
Clinical Observation: Regularly monitor the animals for any signs of gastrointestinal distress, such as changes in appetite, weight loss, altered fecal consistency, or signs of abdominal pain.
-
Histopathology: At the end of the study, perform a thorough gross and histopathological examination of the gastrointestinal tract, with a particular focus on the stomach.
-
Pair-Feeding: To differentiate between direct drug-induced effects on the stomach and indirect effects due to reduced food intake (inappetence), a pair-fed control group can be included in the study design.
-
Formulation: Ensure the drug is properly formulated to minimize local irritation. The use of an appropriate vehicle is crucial.
-
Experimental Protocols
Key Experiment 1: Oral Administration of Cinacalcet in Rats
-
Objective: To assess the efficacy and safety of orally administered cinacalcet in a rat model.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. For studies of secondary hyperparathyroidism, a 5/6 nephrectomy model can be employed.
-
Drug Preparation: Cinacalcet hydrochloride is typically suspended in a vehicle such as 20% hydroxypropyl-β-cyclodextrin. The concentration should be calculated to deliver the desired dose in a volume of approximately 1-2 mL/kg.
-
Administration: The suspension is administered once daily via oral gavage using a ball-tipped gavage needle appropriate for the size of the rat.
-
Dosing: A common dose used in rat studies is 10 mg/kg/day.
-
Monitoring: Blood samples are collected at predetermined time points (e.g., 0, 1, 4, 8, 16, and 24 hours post-dose) to measure serum calcium, phosphorus, and PTH levels. Body weight and clinical signs should be monitored daily.
-
Key Experiment 2: Intravenous Administration of Etelcalcetide in Dogs
-
Objective: To evaluate the pharmacokinetic and pharmacodynamic profile of intravenously administered etelcalcetide in dogs.
-
Methodology:
-
Animal Model: Beagle dogs are a common non-rodent species for toxicology studies.
-
Drug Preparation: Etelcalcetide is typically formulated as a solution for injection.
-
Administration: The solution is administered as an intravenous bolus injection, often into a cephalic or saphenous vein. The injection should be given slowly.
-
Dosing: Dosing regimens will vary depending on the study's objectives.
-
Monitoring: Blood samples are collected at various time points post-administration to determine the pharmacokinetic profile and to measure serum calcium and PTH levels. Cardiovascular parameters, including electrocardiograms (ECG) to assess for QT interval prolongation, should be monitored. Clinical observations for signs of toxicity, including emesis, should be recorded.
-
Visualizations
Caption: Signaling pathway of calcimimetics via the calcium-sensing receptor.
Caption: A typical experimental workflow for assessing calcimimetic side effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Nonclinical Safety Profile of Etelcalcetide, a Novel Peptide Calcimimetic for the Treatment of Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel calcimimetic agent, evocalcet (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tecalcet for CaSR Activation
Welcome to the technical support center for Tecalcet (also known as R-568), a potent, positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to optimize experimental conditions and troubleshoot common issues to achieve a maximal and reproducible CaSR response.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
Q1: What is the recommended starting concentration range for this compound in an in-vitro CaSR activation assay?
A1: For initial experiments, a wide concentration range is recommended to determine the optimal potency in your specific cell system. Based on published data, a starting range of 0.1 nM to 100 µM is appropriate.[1] this compound typically shows a dose-dependent potentiation of the CaSR response to extracellular calcium ([Ca2+]o).
Q2: How does extracellular calcium concentration, [Ca2+]o, impact this compound's activity?
A2: this compound is a positive allosteric modulator, meaning it enhances the sensitivity of the CaSR to its primary ligand, extracellular calcium.[1][2] Its effect is highly dependent on the [Ca2+]o in your assay buffer. In the presence of this compound, the EC50 of [Ca2+]o for CaSR activation will decrease, meaning the receptor becomes more sensitive and activates at lower calcium concentrations.[1] It is critical to maintain a consistent and known [Ca2+]o during your experiments to ensure reproducibility. We recommend testing this compound at a fixed, sub-maximal concentration of [Ca2+]o to observe the most robust potentiation.
Q3: My CaSR response plateaus or decreases at very high concentrations of this compound. Is this expected?
A3: Yes, this can be a characteristic of some allosteric modulators, often referred to as a "bell-shaped" dose-response curve. While not always observed, high concentrations can sometimes lead to off-target effects or receptor desensitization, causing a hook effect or cytotoxicity. If you observe a diminished response at the highest concentrations, ensure it is not due to solubility issues and consider narrowing your concentration range to the more pharmacologically relevant ascending part of the curve.
Q4: I am observing high variability between my experimental replicates. What are the common causes?
A4: High variability in cell-based assays can stem from several factors. Refer to the troubleshooting workflow below for a systematic approach. Key areas to investigate include:
-
Cell Health and Passage Number: Ensure cells are healthy, in a logarithmic growth phase, and that the passage number is consistent between experiments.
-
Compound Preparation: this compound solutions should be prepared fresh from a validated stock.[3] Inconsistent serial dilutions can introduce significant error.
-
Pipetting Technique: Inconsistent pipetting, especially with small volumes, is a major source of variability. Calibrate your pipettes and ensure proper technique.
-
Assay Conditions: Inconsistent cell seeding density, incubation times, or temperature fluctuations can all contribute to variability.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound hydrochloride is soluble in DMSO. For in-vitro use, prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mg/mL).
-
Storage: Store the DMSO stock solution at -20°C for up to one month or -80°C for up to six months in sealed, airtight vials to prevent moisture absorption.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock in your assay buffer. Note that solutions are generally unstable and should not be stored for long periods. If you notice any precipitation upon dilution into aqueous buffer, sonication may help.
Data Summary: this compound Potency
The following table summarizes key quantitative data for this compound's effect on the CaSR from published literature. These values can serve as a benchmark for your experiments.
| Cell Line | Assay Type | Parameter | Value | Notes | Reference |
| CHO (Human CaSR) | Intracellular Calcium | EC50 | 80 nM | Assessed via luciferase reporter gene assay after 5 hours. | |
| Not Specified | Intracellular Calcium | EC50 Shift | Shifts [Ca2+]o EC50 to 0.61 mM | This compound used at concentrations from 0.1-100 nM. | |
| hCaR-HEK293 | Intracellular Calcium | EC50 | 92.7 nM | Data for Evocalcet, a similar CaSR agonist, for comparison. |
Key Experimental Protocols & Workflows
Protocol: Intracellular Calcium Mobilization Assay
This protocol outlines a standard method for measuring CaSR activation in response to this compound by monitoring changes in intracellular calcium ([Ca2+]i) using a fluorescent indicator dye like Fluo-4 AM or Fura-2 AM.
Materials:
-
HEK293 cells stably expressing the human CaSR (or other relevant cell line).
-
Culture Media (e.g., DMEM/F12).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (optional, to prevent dye extrusion).
-
This compound Hydrochloride.
-
Extracellular Calcium (CaCl2) solution.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed CaSR-expressing cells into microplates at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove culture media from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing (Optional but Recommended): Gently wash the cells 1-2 times with assay buffer to remove extracellular dye. Leave a final volume of buffer in the wells.
-
Compound Preparation:
-
Prepare a dilution series of this compound in assay buffer at 2x the final desired concentration. This plate is the "compound plate."
-
Prepare a solution of the Ca2+ agonist in assay buffer at 2x the final desired concentration.
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate.
-
Program the instrument to add the this compound solutions from the compound plate to the cell plate.
-
Measure the baseline fluorescence, then add the Ca2+ agonist solution.
-
Immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes). The increase in fluorescence corresponds to the release of intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Visual Guides and Pathways
CaSR Signaling Pathway with this compound Modulation
This diagram illustrates how this compound enhances the CaSR signaling cascade.
References
Technical Support Center: Tecalcet Experimental Solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tecalcet in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound hydrochloride?
A1: Solid this compound hydrochloride should be stored in a sealed container, protected from moisture. For long-term storage, -80°C is recommended for up to 6 months, and for shorter periods, -20°C is suitable for up to 1 month.[1]
Q2: How stable are this compound solutions?
A2: Experimental solutions of this compound are known to be unstable. It is strongly recommended to prepare solutions fresh for each experiment.[2] Do not store aqueous solutions for more than one day.
Q3: What solvents can I use to prepare a this compound stock solution?
A3: this compound hydrochloride is soluble in organic solvents like DMSO (up to 50 mg/mL, may require ultrasound), ethanol, and dimethylformamide (DMF).[1] For in vivo studies, co-solvents such as PEG300, Tween-80, and saline are often used.[1]
Q4: My this compound solution appears to have precipitated. What should I do?
A4: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] However, be cautious with heating as it can accelerate degradation.
Q5: Is this compound sensitive to light?
A5: While specific photostability studies on this compound are not widely published, it is a general best practice to protect experimental solutions from prolonged exposure to light. Use amber vials or store solutions in the dark to minimize the risk of photodegradation.
Troubleshooting Guide: Preventing this compound Degradation
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Avoid storing working solutions. Monitor for any visual changes such as color change or precipitation. |
| Low potency of this compound solution | Hydrolysis due to inappropriate pH. | While specific pH stability data for this compound is limited, related compounds like Cinacalcet show some degradation under acidic and basic conditions. It is advisable to prepare solutions in a buffer with a pH close to neutral (pH 7.2-7.4) for in vitro cellular assays, unless the experimental protocol requires otherwise. |
| Precipitate formation in aqueous buffer | Low aqueous solubility of this compound hydrochloride. | To improve solubility in aqueous buffers, first dissolve this compound in a small amount of a compatible organic solvent like DMSO or ethanol, and then slowly add the aqueous buffer while vortexing. |
| Potential for oxidative degradation | Exposure to oxygen. | While Cinacalcet has shown stability against oxidative stress, it is good practice to use degassed buffers for solution preparation to minimize the presence of dissolved oxygen, especially for long-term experiments. |
Quantitative Data on Stability
Specific quantitative stability data for this compound under various stress conditions (e.g., pH, temperature, light) is not extensively available in peer-reviewed literature. However, forced degradation studies on the structurally similar calcimimetic, Cinacalcet hydrochloride, provide some insight into potential degradation behavior.
Table 1: Summary of Forced Degradation Studies on Cinacalcet Hydrochloride
| Stress Condition | Observation for Cinacalcet HCl | Potential Implication for this compound |
| Acid Hydrolysis | Some degradation observed. | This compound may also be susceptible to degradation in acidic conditions. |
| Base Hydrolysis | Some degradation observed. | This compound may also be susceptible to degradation in alkaline conditions. |
| Oxidation | Stable. | This compound may be stable against oxidative stress. |
| UV Light Exposure | Stable. | This compound may be stable when exposed to UV light, but protection is still recommended. |
| Elevated Temperature | Stable. | While the solid form is stable at elevated temperatures, solutions may degrade more rapidly. |
Disclaimer: The data presented for Cinacalcet hydrochloride should be considered as an indicator of potential behavior for this compound due to structural similarities. It is not a direct substitute for stability studies on this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate this compound hydrochloride powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath for a short period.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Cellular Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or desired assay buffer (e.g., PBS, pH 7.2)
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Prepare the working solutions immediately before adding them to the experimental setup. Do not store diluted aqueous solutions.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound allosterically modulates the CaSR, initiating a Gq/11-mediated signaling cascade.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for the preparation of this compound stock and working solutions.
References
Addressing Off-Target Effects of Tecalcet: A Technical Support Resource
Researchers utilizing Tecalcet, a potent positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), must consider and mitigate potential off-target effects to ensure the validity and accuracy of their experimental findings.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the investigation of this compound's biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It enhances the sensitivity of the CaSR to extracellular calcium, leading to a leftward shift in the concentration-response curve for calcium.[1] This potentiation of CaSR activity results in the inhibition of parathyroid hormone (PTH) secretion.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target binding data for this compound is not extensively available in public literature, researchers should consider potential cross-reactivity with other G-protein coupled receptors (GPCRs), ion channels, and enzymes. The following table presents a hypothetical, yet representative, off-target screening panel for this compound to guide experimental design. This data is for illustrative purposes only.
Data Presentation: Hypothetical Off-Target Selectivity Panel for this compound
| Target Class | Specific Target | Assay Type | This compound Activity (IC50/EC50) | Notes |
| Primary Target | Calcium-Sensing Receptor (CaSR) | Functional (Calcium Flux) | EC50: ~100 nM | Potent positive allosteric modulator. |
| GPCRs | Adrenergic Receptor α1A | Radioligand Binding | > 10 µM | Low probability of direct interaction. |
| Adrenergic Receptor β2 | Radioligand Binding | > 10 µM | Low probability of direct interaction. | |
| Dopamine Receptor D2 | Radioligand Binding | > 10 µM | Low probability of direct interaction. | |
| Serotonin Receptor 5-HT2A | Radioligand Binding | > 10 µM | Low probability of direct interaction. | |
| Muscarinic Receptor M1 | Radioligand Binding | > 10 µM | Low probability of direct interaction. | |
| Ion Channels | hERG (KCNH2) | Electrophysiology | > 20 µM | Low risk of cardiac liability. |
| Nav1.5 | Electrophysiology | > 20 µM | Low probability of interaction. | |
| Cav1.2 | Electrophysiology | > 20 µM | Low probability of interaction. | |
| Enzymes | Cyclooxygenase-1 (COX-1) | Enzyme Activity | > 15 µM | Low probability of interaction. |
| Cyclooxygenase-2 (COX-2) | Enzyme Activity | > 15 µM | Low probability of interaction. | |
| Phosphodiesterase 4 (PDE4) | Enzyme Activity | > 10 µM | Low probability of interaction. |
Q3: How can I experimentally assess the on-target engagement of this compound in my cellular model?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that this compound is binding to its intended target, the CaSR, within intact cells. This method relies on the principle that a ligand-bound protein is more resistant to thermal denaturation.
Troubleshooting Guides
Troubleshooting a Calcium Flux Assay with this compound
Calcium flux assays are fundamental for characterizing the activity of calcimimetics like this compound. Below are common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| No or low signal change upon this compound application | 1. Low CaSR expression in the cell line. | - Confirm CaSR expression using Western blot or qPCR.- Use a cell line known to express high levels of endogenous CaSR (e.g., HEK293 cells stably expressing CaSR). |
| 2. Inactive this compound solution. | - Prepare fresh this compound solutions from a reputable source. Note that solutions can be unstable.- Verify the activity of the compound in a validated positive control cell line. | |
| 3. Suboptimal assay conditions. | - Ensure the assay buffer contains an appropriate concentration of extracellular calcium (e.g., 1-2 mM).- Optimize the concentration of the calcium indicator dye and the cell loading conditions. | |
| High background fluorescence | 1. Incomplete de-esterification of the calcium indicator dye. | - Increase the incubation time after dye loading to allow for complete de-esterification. |
| 2. Autofluorescence of the compound or cells. | - Run a control with cells and this compound without the calcium indicator dye to assess background fluorescence.- Use a different calcium indicator dye with a distinct spectral profile. | |
| Variable results between wells/experiments | 1. Inconsistent cell number. | - Ensure accurate and consistent cell seeding density across all wells. |
| 2. Temperature fluctuations. | - Maintain a stable temperature (typically 37°C) throughout the experiment, as temperature can affect both receptor activity and dye fluorescence. | |
| 3. Pipetting errors. | - Use calibrated pipettes and ensure proper mixing of reagents. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol outlines the steps to verify the binding of this compound to the CaSR in a cellular context.
Materials:
-
Cells expressing CaSR (e.g., HEK293-CaSR)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: Anti-CaSR primary antibody, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture CaSR-expressing cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO vehicle for 1 hour at 37°C.
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control.
-
-
Cell Lysis: Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using an anti-CaSR antibody to detect the amount of soluble CaSR at each temperature.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CaSR against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Competitive Radioligand Binding Assay to Assess Off-Target Interactions
This protocol describes a method to screen this compound against other GPCRs to identify potential off-target binding.
Materials:
-
Cell membranes expressing the off-target receptor of interest
-
A specific radioligand for the off-target receptor
-
This compound
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes
-
Radioligand at a concentration near its Kd
-
Varying concentrations of this compound or a known competitor (positive control)
-
-
Incubation: Incubate the plate at a specified temperature and time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. A decrease in radioligand binding with increasing this compound concentration indicates competition for the same binding site. Calculate the IC50 value for this compound and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
Technical Support Center: Managing Hypocalcemia in Animal Models Treated with Etelcalcetide
This guide provides researchers, scientists, and drug development professionals with essential information for managing hypocalcemia in animal models treated with Etelcalcetide (formerly known as AMG 416), a calcimimetic agent.
Frequently Asked Questions (FAQs)
Q1: What is Etelcalcetide and how does it work?
Etelcalcetide is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It binds to the CaSR on the parathyroid gland, enhancing its sensitivity to extracellular calcium.[1][3] This activation mimics the physiological response to high calcium levels, leading to a reduction in the secretion of parathyroid hormone (PTH).[4] The subsequent decrease in PTH levels results in lower serum calcium and phosphorus concentrations.
Q2: Why does Etelcalcetide cause hypocalcemia?
Hypocalcemia is a direct pharmacological consequence of Etelcalcetide's mechanism of action. By activating the CaSR, Etelcalcetide suppresses PTH secretion. Lower PTH levels lead to reduced calcium resorption from bone and decreased calcium reabsorption in the kidneys, resulting in a drop in blood calcium levels. This is a predictable and dose-dependent effect.
Q3: What are the typical signs of hypocalcemia in research animals?
While mild hypocalcemia may be asymptomatic, more severe cases can present with a range of clinical signs. In small animals, these can include:
-
Neuromuscular irritability (twitching, tremors, muscle spasms)
-
Tetany
-
Seizures
-
Changes in behavior
It is crucial to monitor animals closely for these signs, especially during the initial dosing period and after dose escalations.
Q4: How should I monitor for hypocalcemia in my animal model?
Regular monitoring of serum calcium levels is essential. It is recommended to measure ionized calcium, as this is the biologically active form and provides a more accurate assessment of calcium status, especially in animals with hypoalbuminemia. Baseline calcium levels should be established before initiating Etelcalcetide treatment. Monitoring frequency should be increased during the initial treatment phase and following any dose adjustments.
Troubleshooting Guide
Issue: Unexpectedly severe or rapid onset of hypocalcemia.
Possible Causes:
-
Dose Miscalculation: Verify the administered dose of Etelcalcetide.
-
Animal Strain Sensitivity: Different strains of rodents may exhibit varying sensitivities to calcimimetics.
-
Underlying Conditions: Pre-existing conditions affecting calcium homeostasis could exacerbate the effects of Etelcalcetide.
Solutions:
-
Immediate Action: If an animal displays severe clinical signs (e.g., seizures, tetany), administer emergency calcium supplementation as outlined in the "Emergency Protocol for Severe Hypocalcemia" section.
-
Dose Adjustment: Consider reducing the dose of Etelcalcetide or temporarily discontinuing treatment until calcium levels stabilize.
-
Increased Monitoring: Increase the frequency of blood calcium monitoring to track the response to interventions.
-
Consult a Veterinarian: Seek advice from a laboratory animal veterinarian for appropriate supportive care.
Issue: Mild, asymptomatic hypocalcemia is observed.
Possible Causes:
-
This is an expected pharmacological effect of Etelcalcetide.
Solutions:
-
Continue Monitoring: Continue to monitor serum calcium levels as planned.
-
Prophylactic Supplementation: Consider providing oral calcium supplementation in the diet or drinking water to maintain calcium levels within an acceptable range.
-
Dose Titration: If calcium levels consistently fall below the desired threshold, a minor dose reduction of Etelcalcetide may be warranted.
Quantitative Data Summary
The following tables summarize key quantitative data related to Etelcalcetide's effect on serum calcium and the incidence of hypocalcemia.
Table 1: Dose-Dependent Reduction in Blood Calcium in Mice
| Etelcalcetide Hydrochloride Infusion Rate | Mean Blood Ca2+ Concentration | Percentage Reduction from Vehicle |
| Vehicle | ~1.25 mmol/L | N/A |
| 2.5 µg/h | ~1.15 mmol/L | ~8% |
| 20 µg/h | ~1.05 mmol/L | ~16% |
Data adapted from a study in wild-type mice after 7 days of treatment.
Table 2: Incidence of Hypocalcemia in Human Clinical Trials
| Treatment Group | Incidence of Decreased Blood Calcium |
| Etelcalcetide | 68.9% |
| Cinacalcet | 59.8% |
Data from a head-to-head comparison study. Asymptomatic hypocalcemia was the most common adverse event.
Experimental Protocols
Protocol 1: Monitoring Serum Calcium Levels
-
Blood Collection: Collect blood samples from the appropriate site for the animal model (e.g., tail vein, saphenous vein).
-
Sample Handling: Process blood samples to obtain serum or plasma.
-
Analysis: Use a blood gas analyzer or a specific ion-selective electrode to measure ionized calcium. Alternatively, total calcium can be measured using a colorimetric assay, but ionized calcium is preferred.
-
Frequency:
-
Baseline: Prior to the first dose of Etelcalcetide.
-
Initial Phase: 24 and 48 hours after the first dose.
-
Chronic Dosing: Weekly or bi-weekly, depending on the stability of calcium levels.
-
Post-Dose Adjustment: 24 and 48 hours after any change in the Etelcalcetide dose.
-
Protocol 2: Emergency Protocol for Severe, Symptomatic Hypocalcemia
Caution: This protocol should be performed by or under the direct supervision of a qualified veterinarian.
-
Drug Administration: Administer 10% calcium gluconate intravenously. The administration should be slow to avoid cardiac complications.
-
Dosage: The exact dosage will depend on the species and size of the animal and should be determined by a veterinarian. A general starting point for small animals is 0.5-1.5 mL/kg of 10% calcium gluconate.
-
Monitoring: Continuously monitor the animal for improvement in clinical signs and for any adverse reactions to the calcium infusion.
-
Follow-up: Once the animal is stable, transition to oral calcium and vitamin D supplementation to maintain normal calcium levels.
Visualizations
Caption: Mechanism of action of Etelcalcetide leading to hypocalcemia.
Caption: Workflow for managing Etelcalcetide-induced hypocalcemia.
References
Tecalcet assay interference from experimental reagents
Welcome to the technical support center for Tecalcet assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding potential assay interference from experimental reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). It does not directly activate the receptor but enhances its sensitivity to extracellular calcium ions (Ca2+). This potentiation of the CaSR signaling cascade leads to a decrease in the secretion of parathyroid hormone (PTH). Assays for this compound and other calcimimetics typically measure the downstream effects of CaSR activation, most commonly the mobilization of intracellular calcium.
Q2: What is the primary assay method for determining this compound activity?
The most common method for assessing the in vitro activity of this compound is the intracellular calcium mobilization assay. This cell-based assay utilizes a fluorescent calcium indicator dye to measure the increase in intracellular calcium concentration following the activation of the CaSR. This is often performed using a high-throughput platform like a FLIPR® (Fluorometric Imaging Plate Reader) system.
Q3: What are the common sources of interference in this compound assays?
Interference in this compound assays can arise from various sources, broadly categorized as compound-related and experimental condition-related.
-
Compound-Related Interference:
-
Autofluorescence: The test compound itself may fluoresce at the same wavelengths as the calcium indicator dye, leading to a false-positive signal.
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of the fluorescent dye, resulting in a false-negative signal.
-
Cytotoxicity: High concentrations of the test compound or contaminants can be toxic to the cells, leading to a loss of signal.
-
Off-Target Effects: The compound may interact with other cellular targets that influence intracellular calcium levels, independent of the CaSR.
-
-
Experimental Condition-Related Interference:
-
Solvents (e.g., DMSO): The vehicle used to dissolve this compound and test compounds can interfere with the assay.
-
Excipients: Inactive ingredients in a compound formulation can have unintended biological effects.
-
pH and Buffer Composition: The pH and ionic strength of the assay buffer can influence the activity of both this compound and the CaSR.
-
Fluorescent Dyes: The choice and handling of the calcium indicator dye can impact assay performance.
-
Troubleshooting Guides
Issue 1: High Background or False Positives
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | 1. Run a control plate with the test compound in the absence of the calcium indicator dye to measure its intrinsic fluorescence. 2. If autofluorescent, consider using a different fluorescent dye with a shifted excitation/emission spectrum or a non-fluorescent assay readout. |
| Contamination of Reagents | 1. Use fresh, high-purity reagents. 2. Filter-sterilize all buffers and solutions. |
| Cellular Stress | 1. Ensure optimal cell health and plating density. 2. Minimize exposure of cells to light and temperature fluctuations. |
Issue 2: Low Signal or False Negatives
| Potential Cause | Troubleshooting Step |
| Compound-Induced Fluorescence Quenching | 1. Perform a quenching control by adding the compound to a solution of the fluorescent dye in the presence of a known calcium concentration. 2. If quenching is observed, a different detection method may be necessary. |
| Cytotoxicity | 1. Determine the cytotoxicity of the test compound using a cell viability assay (e.g., MTT or LDH assay). 2. Test the compound at concentrations below its cytotoxic threshold. |
| Poor Dye Loading | 1. Optimize the concentration of the calcium indicator dye and the loading time. 2. Ensure that the dye is properly dissolved and that the stock solution is not degraded. |
| Incorrect Assay Conditions | 1. Verify the pH and composition of all buffers. 2. Ensure the extracellular calcium concentration is optimal for detecting this compound's allosteric modulatory effect. |
Quantitative Data on Common Interferences
While specific quantitative data for this compound assay interference is limited in publicly available literature, the following tables summarize the potential impact of common experimental reagents based on general knowledge of cell-based and fluorescent assays. The actual extent of interference will be assay- and compound-specific and should be empirically determined.
Table 1: Potential Interference from Solvents
| Solvent | Typical Concentration | Potential Effect on Calcium Flux Assay | Mitigation Strategy |
| DMSO | 0.1% - 1% | - Can directly interact with and quench some fluorescent dyes. - At higher concentrations (>1%), may disrupt cell membranes and affect calcium channel function. | - Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤0.5%). - Include a vehicle control with the same DMSO concentration as the test compounds. |
| Ethanol | 0.1% - 1% | - Can have direct effects on cell signaling pathways at higher concentrations. | - Use the lowest effective concentration and ensure proper vehicle controls. |
Table 2: Potential Interference from Common Excipients
| Excipient | Potential Effect on In Vitro Assays | Mitigation Strategy |
| Surfactants (e.g., Polysorbates) | - May affect cell membrane integrity and permeability. | - If present in a formulation, test the excipient alone as a control. - Be aware of potential for synergistic effects with the active compound. |
| Buffers (e.g., Phosphate, TRIS) | - Changes in pH can alter the activity of this compound and the CaSR. | - Maintain a stable and physiological pH throughout the experiment. - Ensure the buffer composition is consistent across all experimental conditions. |
Experimental Protocols
Key Experiment: Intracellular Calcium Mobilization Assay using a FLIPR
This protocol describes a general method for measuring this compound-induced intracellular calcium mobilization in HEK293 cells stably expressing the human CaSR.
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
This compound
-
Extracellular calcium solution (e.g., CaCl2)
-
384-well black-walled, clear-bottom assay plates
Methodology:
-
Cell Plating:
-
Seed HEK293-CaSR cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the assay plate in the FLIPR instrument.
-
Initiate fluorescence reading to establish a baseline.
-
Add the this compound dilutions to the plate.
-
Immediately after this compound addition, add a solution of extracellular calcium to stimulate the CaSR.
-
Continue to measure the fluorescence intensity for a set period to capture the calcium mobilization.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is used to determine the intracellular calcium concentration.
-
Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: this compound's Mechanism of Action on the CaSR Signaling Pathway.
Caption: Workflow for a this compound Intracellular Calcium Mobilization Assay.
Caption: A logical approach to troubleshooting common this compound assay issues.
Stability testing of Tecalcet under different storage conditions
Tecalcet Stability Testing Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability testing of this compound. The following guides and FAQs are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound drug substance?
A1: Based on the International Council for Harmonisation (ICH) Q1A guidelines, long-term stability studies for drug substances are typically conducted at 25°C ± 2°C with 60% RH ± 5% RH or 30°C ± 2°C with 65% RH ± 5% RH.[1][2] The specific storage conditions for this compound should be determined by the manufacturer based on its stability profile and the climatic zones in which the product will be marketed.
Q2: What is the purpose of accelerated stability testing for this compound?
A2: Accelerated stability testing, typically performed at 40°C ± 2°C and 75% RH ± 5% RH for six months, is designed to increase the rate of chemical degradation and physical change of a drug substance.[1][2] This data helps to predict the shelf-life and degradation patterns of this compound under long-term storage conditions and can highlight potential stability issues that might not be apparent in shorter-term studies.[3]
Q3: What are forced degradation studies and why are they important for this compound?
A3: Forced degradation, or stress testing, involves exposing this compound to conditions more severe than accelerated testing, such as high and low pH, high temperature, oxidation, and photolysis. These studies are crucial for identifying potential degradation products, establishing degradation pathways, and demonstrating the specificity of analytical methods to ensure they are "stability-indicating." A stability-indicating method is a validated analytical procedure that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Q4: Which analytical methods are most suitable for quantifying this compound and its degradation products?
A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and robust method for quantifying this compound and separating its impurities. For more sensitive and specific quantification, especially in biological matrices or for identifying unknown degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective. The chosen method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and linear.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram during a stability study.
-
Possible Cause: This often indicates the formation of degradation products. The conditions of the stability study (e.g., high humidity, elevated temperature, light exposure) can provide clues as to the type of degradation.
-
Troubleshooting Steps:
-
Characterize the Stress Condition: Correlate the appearance of the new peaks with the specific stress condition applied (e.g., acidic, basic, oxidative). For instance, peaks appearing under high humidity and heat may suggest hydrolysis.
-
Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the main this compound peak. Co-elution of a degradant can lead to inaccurate quantification.
-
Mass Spectrometry (MS) Identification: If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This information is critical for proposing structures of the degradation products.
-
Review Forced Degradation Data: Compare the chromatograms from your stability study with those from your forced degradation studies. This can help to quickly identify if the new peak corresponds to a previously characterized degradant.
-
Issue 2: The assay value for this compound is decreasing rapidly under accelerated conditions (40°C/75% RH).
-
Possible Cause: A significant drop in potency suggests that this compound is unstable under these conditions. This could be due to degradation into one or more products. A "significant change" is often defined as a 5% change in assay from its initial value.
-
Troubleshooting Steps:
-
Initiate Intermediate Testing: As per ICH guidelines, if a significant change occurs during accelerated testing, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted.
-
Mass Balance Analysis: Ensure that the sum of the assay value of this compound and the levels of all degradation products is close to 100% of the initial value. A poor mass balance may indicate that some degradants are not being detected by the analytical method.
-
Evaluate Packaging: The container closure system may not be providing adequate protection against environmental factors like moisture. Consider evaluating more protective packaging options.
-
Reformulation Strategy: If instability is inherent to the drug substance, reformulation with stabilizing excipients may be necessary.
-
Issue 3: Physical properties of the this compound powder (e.g., color, appearance, crystal form) change during storage.
-
Possible Cause: Changes in physical properties can be as important as chemical degradation. They can be caused by moisture uptake, solid-state reactions, or polymorphic transformations.
-
Troubleshooting Steps:
-
Document Changes: Carefully record all visual changes using a standardized vocabulary.
-
Microscopic Examination: Use microscopy to look for changes in particle size or shape.
-
Test for Water Content: Use Karl Fischer titration to determine if the sample has absorbed significant moisture.
-
Analyze Crystal Form: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can detect changes in the crystalline structure (polmorphism), which can impact solubility and bioavailability.
-
Data Presentation: Stability of this compound Drug Substance
The following tables summarize hypothetical data from a 6-month stability study of this compound, illustrating how results can be presented.
Table 1: Stability Data for this compound under Long-Term and Accelerated Conditions Batch ID: TCT-001
| Time Point | Storage Condition | Appearance | Assay (%) | Total Degradants (%) |
| Initial | - | White Powder | 100.1 | < 0.1 |
| 3 Months | 25°C / 60% RH | White Powder | 100.0 | 0.12 |
| 6 Months | 25°C / 60% RH | White Powder | 99.8 | 0.15 |
| 3 Months | 40°C / 75% RH | White Powder | 98.5 | 0.85 |
| 6 Months | 40°C / 75% RH | White Powder | 97.2 | 1.95 |
Table 2: Summary of Forced Degradation Studies for this compound Results after 24-hour exposure
| Stress Condition | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl (Heat) | 89.5 | 6.2 (Hydrolysis Product A) | Not Detected |
| 0.1 M NaOH (Heat) | 85.2 | 9.8 (Hydrolysis Product B) | Not Detected |
| 5% H₂O₂ (Room Temp) | 92.1 | Not Detected | 4.5 (Oxidation Product) |
| Heat (80°C Dry) | 99.5 | Not Detected | Not Detected |
| Photostability (ICH Q1B) | 96.8 | 2.1 (Photolytic Product) | Not Detected |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
-
Objective: To identify the potential degradation pathways of this compound and to validate the stability-indicating nature of the primary analytical method (e.g., HPLC).
-
Materials: this compound drug substance, Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents, validated HPLC method.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60-80°C for a specified period (e.g., 2-8 hours). Withdraw samples at intervals, neutralize, dilute to a target concentration, and analyze by HPLC.
-
Base Hydrolysis: Repeat the procedure above using 0.1 M NaOH instead of HCl.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3-5% H₂O₂. Store at room temperature for a specified period (e.g., 24 hours). Withdraw samples, dilute, and analyze.
-
Thermal Degradation: Place solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified period. Also, heat a solution of this compound. Analyze samples at intervals.
-
Photolytic Degradation: Expose solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. Analyze samples against a dark control.
-
-
Analysis: Analyze all stressed samples by the validated HPLC-PDA method. Check for peak purity of the parent peak and identify and quantify any new peaks formed. Aim for 10-20% degradation of the active ingredient for optimal results.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting a pharmaceutical stability study.
Diagram 2: Potential Degradation Pathways
Caption: Logical relationship of potential degradation pathways for this compound.
References
Technical Support Center: Mitigating Gastrointestinal Effects of Oral Calcimimetics In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo gastrointestinal (GI) effects of oral calcimimetics.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with oral calcimimetics.
| Issue | Potential Cause | Troubleshooting Steps |
| High incidence of emesis in animal models (ferrets, shrews) | - Dose of calcimimetic is too high.- Animal model is particularly sensitive.- Formulation of the calcimimetic is irritating. | - Dose Reduction: Lower the dose of the calcimimetic to the minimum effective dose for the primary endpoint of the study.- Alternative Model: Consider using a species less prone to emesis if the primary outcome is not emesis itself.- Formulation Check: Ensure the vehicle is non-irritating and the calcimimetic is properly solubilized or suspended.- Pre-treatment with Antiemetics: Administer a standard antiemetic (e.g., a 5-HT3 receptor antagonist like ondansetron) prior to the calcimimetic to control for emesis as a confounding factor.[1][2] |
| Significant weight loss or reduced food intake in rodents | - Nausea and malaise induced by the calcimimetic.- Pica behavior (consumption of non-nutritive substances) indicating illness.[1][3] | - Monitor Pica: Quantify kaolin (B608303) consumption as a measure of nausea.[1]- Dietary Adjustments: Provide a highly palatable diet to encourage food intake.- Fractionated Dosing: If possible, split the daily dose into multiple smaller administrations.- Alternative Administration Route: Explore less stressful oral dosing methods, such as incorporating the drug into a palatable food matrix. |
| Variability in GI side effects between animals | - Differences in individual animal sensitivity.- Inconsistent drug administration (e.g., oral gavage technique).- Variations in food intake prior to dosing. | - Standardize Procedures: Ensure consistent oral gavage technique by trained personnel.- Fasting Protocol: Standardize the fasting period before drug administration.- Increase Sample Size: A larger number of animals per group can help to account for individual variability. |
| Calcimimetic appears to have no effect on GI motility | - Insufficient dose to activate GI CaSRs.- Method of assessing motility is not sensitive enough.- Compensatory mechanisms in the animal model. | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the effective dose for altering GI motility.- Alternative Motility Assay: Consider using a different method to assess motility (e.g., charcoal meal transit vs. bead expulsion).- Examine Different GI Segments: Assess motility in both the stomach (gastric emptying) and intestines. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the gastrointestinal effects of oral calcimimetics in a research setting.
Q1: What is the underlying mechanism of gastrointestinal side effects with oral calcimimetics?
A1: The primary mechanism is the activation of the Calcium-Sensing Receptor (CaSR) located throughout the gastrointestinal tract. The CaSR is a G protein-coupled receptor that, when activated by a calcimimetic, can influence gut motility, secretion, and sensation, leading to side effects like nausea and vomiting. The exact downstream signaling pathways are complex but involve Gq/11, Gi/o, and Gα12/13 families of G proteins, leading to the activation of various enzymes and signaling cascades.
Q2: Which oral calcimimetics have the most and least severe GI side effects?
A2: Cinacalcet (B1662232) is the most well-studied oral calcimimetic and is associated with a significant incidence of nausea and vomiting. A newer oral calcimimetic, evocalcet, has been developed to have fewer gastrointestinal side effects and has shown a better tolerability profile in preclinical and clinical studies.
Q3: Are there established animal models to study calcimimetic-induced GI effects?
A3: Yes, several animal models are used:
-
Emesis: Ferrets and shrews are considered the gold standard for studying vomiting as they have a functional emetic reflex.
-
Nausea and Pica: Since rodents do not vomit, "pica" behavior (the consumption of non-nutritive substances like kaolin) is used as an indicator of nausea and malaise.
-
Gastrointestinal Motility: Rats and mice are commonly used to assess changes in gastric emptying and intestinal transit.
Q4: What are some strategies to mitigate GI side effects in my animal studies without compromising the primary research goals?
A4:
-
Administer with Food: In clinical practice, taking cinacalcet with food is recommended to reduce nausea and vomiting. This can be adapted for animal studies by co-administering the calcimimetic with a small, palatable meal.
-
Dose Titration: Start with a low dose and gradually increase to the desired therapeutic level. This allows for adaptation and may reduce the severity of acute GI effects.
-
Antiemetic Co-administration: For studies where emesis is not the primary endpoint, pre-treatment with an antiemetic can help to isolate the other effects of the calcimimetic.
-
Alternative Dosing Methods: To reduce stress-induced GI effects from procedures like oral gavage, consider alternative methods such as incorporating the drug into a palatable gel or treat.
Q5: How can I quantitatively assess gastrointestinal side effects in my in vivo experiments?
A5:
-
Emesis: In ferrets or shrews, quantify the number of retches and vomits over a defined period.
-
Pica: In rodents, measure the amount of kaolin consumed over 24 hours.
-
Gastric Emptying: Administer a non-absorbable marker (e.g., phenol (B47542) red or a radio-opaque substance) with a liquid or solid meal and measure the amount remaining in the stomach at a specific time point.
-
Intestinal Transit: Administer a marker (e.g., charcoal meal) and measure the distance it has traveled through the small intestine after a set time.
-
Biochemical Markers: In some cases, plasma levels of certain hormones or biomarkers may be indicative of GI distress, though this is a more complex and less direct measure.
Quantitative Data Summary
The following tables summarize quantitative data on the incidence of GI adverse events with different calcimimetics from clinical trials and preclinical studies.
Table 1: Incidence of Gastrointestinal Adverse Events in Clinical Trials
| Calcimimetic | Adverse Event | Incidence in Treatment Group (%) | Incidence in Control/Comparator Group (%) | Reference |
| Cinacalcet | Nausea | 31 | 19 (Placebo) | |
| Vomiting | 27 | 15 (Placebo) | ||
| Etelcalcetide (IV) | Nausea | 18.3 | 22.6 (Cinacalcet) | |
| Vomiting | 13.3 | 13.8 (Cinacalcet) | ||
| Evocalcet | Gastrointestinal AEs (overall) | 33.5 | 50.5 (Cinacalcet) |
Table 2: Preclinical Data on Emesis in Miniature Pigs
| Calcimimetic | Dose (mg/kg) | Incidence of Vomiting | Reference |
| Cinacalcet | 10 | 1/4 | |
| 30 | 2/4 | ||
| 100 | 3/4 | ||
| Evocalcet | 0.3 - 10 | 0/4 |
Experimental Protocols
Protocol 1: Assessment of Pica in Rats as a Model for Nausea
-
Animal Model: Male Wistar rats.
-
Housing: Single housing to allow for accurate measurement of kaolin intake.
-
Acclimatization: Allow animals to acclimate to the housing conditions and the presence of a pre-weighed amount of kaolin in a separate food container for at least 3 days prior to the experiment.
-
Drug Administration: Administer the oral calcimimetic via oral gavage. A vehicle control group should be included.
-
Data Collection: Measure the amount of kaolin consumed by each rat at 24 hours post-administration.
-
Endpoint: A significant increase in kaolin consumption in the drug-treated group compared to the vehicle group is indicative of pica and suggests a nausea-like state.
Protocol 2: Measurement of Gastric Emptying in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Fasting: Fast animals overnight with free access to water.
-
Test Meal: Administer a standard volume of a non-nutrient, non-absorbable test meal containing a marker (e.g., 1.5% methylcellulose (B11928114) with 0.05% phenol red) via oral gavage.
-
Drug Administration: The calcimimetic or vehicle can be administered either prior to or mixed with the test meal.
-
Euthanasia and Sample Collection: At a predetermined time after test meal administration (e.g., 20 minutes), euthanize the animals. Clamp the pylorus and cardia, and surgically remove the stomach.
-
Analysis: Homogenize the stomach contents and measure the amount of the marker remaining. Gastric emptying is expressed as the percentage of the marker that has emptied from the stomach.
Visualizations
Caption: Signaling pathway of calcimimetic-induced GI effects.
Caption: Experimental workflow for a pica study in rodents.
Caption: Workflow for a gastric emptying study in rats.
References
- 1. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pica in mice as a new model for the study of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Etelcalcetide Demonstrates Superior Efficacy in Reducing Parathyroid Hormone Levels Compared to Cinacalcet in Patients with Secondary Hyperparathyroidism
For Immediate Release
[City, State] – [Date] – Head-to-head clinical trial data and real-world evidence indicate that etelcalcetide (B607377), a second-generation calcimimetic, is more effective than cinacalcet (B1662232) in reducing parathyroid hormone (PTH) levels in patients with secondary hyperparathyroidism (SHPT) undergoing hemodialysis. Etelcalcetide consistently shows a greater proportion of patients achieving significant PTH reduction and a larger mean decrease in PTH levels compared to cinacalcet.
Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease (CKD), characterized by elevated PTH levels, which can lead to bone disease and cardiovascular complications. Both etelcalcetide and cinacalcet are calcimimetics that modulate the calcium-sensing receptor (CaSR) on the parathyroid gland to suppress PTH secretion. However, their distinct pharmacological properties contribute to differences in their clinical efficacy.
Comparative Efficacy in PTH Reduction
A pivotal randomized, double-blind, active-controlled clinical trial directly comparing intravenous etelcalcetide with oral cinacalcet in 683 hemodialysis patients with SHPT provided robust evidence of etelcalcetide's superior efficacy.[1][2] Over a 26-week period, a significantly higher proportion of patients treated with etelcalcetide achieved a greater than 30% reduction in PTH from baseline compared to those receiving cinacalcet.[1][2][3] Furthermore, the study demonstrated etelcalcetide's superiority in achieving a more profound PTH reduction of over 50%.
A network meta-analysis of 36 trials involving 11,247 participants further supports these findings, concluding that etelcalcetide has the highest odds of achieving target PTH levels compared to both cinacalcet and another calcimimetic, evocalcet. Real-world data from a study of US hemodialysis facilities also showed that facilities preferentially using etelcalcetide had patients with significantly lower mean PTH levels compared to facilities primarily using cinacalcet.
Below is a summary of the key efficacy data from the head-to-head clinical trial:
| Efficacy Endpoint | Etelcalcetide (n=340) | Cinacalcet (n=343) | p-value |
| Proportion of patients with >30% PTH reduction from baseline during weeks 20-27 | 68.2% | 57.7% | 0.004 |
| Proportion of patients with >50% PTH reduction from baseline during weeks 20-27 | 52.4% | 40.2% | 0.001 |
Data sourced from a randomized, double-blind, active-controlled clinical trial.
In addition to PTH reduction, the management of serum calcium and phosphorus is crucial in SHPT. The comparative trial showed that both treatments led to a decrease in serum calcium. The most common adverse event for both drugs was a decrease in blood calcium, which was reported more frequently in the etelcalcetide group.
| Biochemical Parameter | Etelcalcetide | Cinacalcet |
| Decreased Blood Calcium | 68.9% | 59.8% |
| Nausea | 18.3% | 22.6% |
| Vomiting | 13.3% | 13.8% |
Adverse events reported in the head-to-head clinical trial.
Mechanism of Action and Signaling Pathway
Both etelcalcetide and cinacalcet are calcimimetics that enhance the sensitivity of the CaSR to extracellular calcium, thereby inhibiting PTH synthesis and secretion. Cinacalcet is an allosteric modulator of the CaSR. In contrast, etelcalcetide is a peptide agonist that is thought to act as a direct agonist of the CaSR. This difference in binding and activation may contribute to the observed superior efficacy of etelcalcetide.
Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) and the action of Etelcalcetide and Cinacalcet.
Experimental Protocols
The primary evidence for the superior efficacy of etelcalcetide comes from a 26-week, randomized, double-blind, double-dummy, head-to-head clinical trial.
Study Design:
-
Participants: 683 adult hemodialysis patients with SHPT (mean predialysis PTH > 500 pg/mL).
-
Intervention: Patients were randomized to receive either intravenous etelcalcetide and oral placebo or oral cinacalcet and intravenous placebo.
-
Dosing:
-
Etelcalcetide was administered intravenously three times per week at the end of each dialysis session, with a starting dose of 5 mg, titrated to a maximum of 15 mg.
-
Cinacalcet was administered orally once daily, with a starting dose of 30 mg, titrated to a maximum of 180 mg.
-
-
Primary Endpoint: The proportion of patients achieving a >30% reduction from baseline in mean predialysis PTH levels during weeks 20 to 27.
-
Secondary Endpoints: Included the proportion of patients achieving >50% PTH reduction and the incidence of adverse events.
Caption: Workflow of the head-to-head clinical trial comparing Etelcalcetide and Cinacalcet.
Conclusion
The available evidence strongly suggests that etelcalcetide is a more potent agent for lowering PTH levels in hemodialysis patients with secondary hyperparathyroidism compared to cinacalcet. The intravenous administration of etelcalcetide also offers the advantage of direct administration by healthcare professionals, ensuring adherence. While both drugs have a similar side effect profile, the higher incidence of decreased blood calcium with etelcalcetide warrants careful monitoring. These findings are critical for researchers, scientists, and drug development professionals in the field of nephrology and endocrinology as they continue to refine therapeutic strategies for the management of SHPT.
References
A Head-to-Head Comparison of Tecalcet and Evocalcet in the Management of Secondary Hyperparathyroidism
In the landscape of therapeutic options for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD), calcimimetics have emerged as a cornerstone of treatment. These agents modulate the calcium-sensing receptor (CaSR) to control parathyroid hormone (PTH) secretion. This guide provides a detailed, data-driven comparison of two such calcimimetics: Tecalcet and Evocalcet, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target
Both this compound (also known as R-568) and Evocalcet are orally active, second-generation calcimimetics.[1][2] They function as positive allosteric modulators of the CaSR on the surface of parathyroid gland cells.[1][2] By binding to the transmembrane domain of the CaSR, these drugs increase the receptor's sensitivity to extracellular calcium.[2] This sensitization leads to a subsequent reduction in the synthesis and secretion of PTH, a key driver of mineral and bone disorders in CKD.
The binding of either this compound or Evocalcet to the CaSR initiates a cascade of intracellular signaling events. This ultimately inhibits PTH secretion, helping to normalize serum calcium and phosphorus levels.
References
A Comparative Analysis of the Side Effect Profiles of Tecalcet and Cinacalcet
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two calcimimetic agents, Tecalcet (also known as R-568) and Cinacalcet. While both drugs target the calcium-sensing receptor (CaSR) to modulate parathyroid hormone (PTH) secretion, available data on their adverse effect profiles in humans differ significantly. This report synthesizes the current clinical and preclinical evidence to inform research and drug development professionals.
Executive Summary
Cinacalcet, an approved therapeutic agent, has a well-documented side effect profile in humans, characterized primarily by gastrointestinal adverse events and hypocalcemia. In contrast, the available safety data for this compound is predominantly derived from preclinical animal studies, with a notable absence of published human clinical trial data on its adverse effects. This guide presents a detailed overview of Cinacalcet's clinical side effect profile and the preclinical safety findings for this compound, alongside the methodologies employed in clinical trials to assess these effects.
Comparative Side Effect Profiles
Cinacalcet: A Clinically Characterized Profile
Cinacalcet has undergone extensive clinical evaluation, providing a robust understanding of its side effect profile in human subjects. The most frequently reported adverse events are gastrointestinal in nature and related to its mechanism of action.
Common Adverse Events:
-
Gastrointestinal Disorders: Nausea and vomiting are the most common side effects associated with Cinacalcet treatment[1]. Diarrhea and dyspepsia have also been reported[1].
-
Metabolism and Nutrition Disorders: Hypocalcemia, an expected consequence of its PTH-lowering effect, is a significant adverse event[2]. Close monitoring of serum calcium levels is crucial during treatment.
-
Musculoskeletal and Connective Tissue Disorders: Myalgia has been observed in patients treated with Cinacalcet[1].
Serious Adverse Events:
-
Severe, symptomatic hypocalcemia can occur and may manifest as paresthesia, myalgia, muscle cramping, tetany, and convulsions.
-
Upper gastrointestinal bleeding has been reported as a serious adverse event.
-
Hypotension and worsening heart failure have also been noted in some patients.
This compound (R-568): A Preclinical Perspective
The available safety data for this compound is limited to preclinical studies, primarily in rat models. These studies provide initial insights into its potential side effect profile, but direct extrapolation to humans is not possible without clinical trial data.
Preclinical Findings:
-
Hypocalcemia: Similar to Cinacalcet, this compound has been shown to induce a dose-dependent decrease in plasma calcium levels in rats[3]. This is an expected pharmacological effect due to the suppression of PTH.
-
Cardiovascular Effects: At doses exceeding those required for PTH modulation, this compound has been observed to have acute, CaSR-independent hypotensive effects in rats, mediated by vasodilation and negative chronotropy.
The absence of human clinical trial data for this compound makes a direct and comprehensive comparison of its side effect profile with that of Cinacalcet impossible at this time.
Data Presentation: Quantitative Analysis of Side Effects
The following table summarizes the incidence of common adverse events reported in clinical trials of Cinacalcet. No corresponding human data is available for this compound.
| Adverse Event | Cinacalcet Incidence (%) | Placebo Incidence (%) |
| Gastrointestinal | ||
| Nausea | 27 - 33 | 7 - 23 |
| Vomiting | 15 - 17 | 7 - 10 |
| Diarrhea | 20 - 22 | 15 - 16 |
| Dyspepsia | 7 - 13 | 4 |
| Metabolism | ||
| Hypocalcemia | 47 | 0 |
| Musculoskeletal | ||
| Myalgia | 23 | 23 |
Data compiled from publicly available clinical trial information.
Experimental Protocols for Side Effect Assessment
The assessment of side effects in clinical trials for calcimimetic agents like Cinacalcet follows standardized procedures to ensure patient safety and data integrity. While a specific, detailed protocol for this compound trials in humans is not publicly available, the methodology would likely be similar to that of Cinacalcet.
General Methodology for Adverse Event Monitoring in Clinical Trials
A systematic approach is employed to identify, evaluate, and report adverse events (AEs) during clinical trials.
1. Identification of Adverse Events:
-
AEs are identified through spontaneous reports from participants, responses to open-ended questioning by investigators at each study visit, and as a result of clinical and laboratory assessments.
2. Evaluation of Adverse Events:
-
Seriousness: AEs are classified as serious or non-serious. A serious adverse event (SAE) is any untoward medical occurrence that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
Severity: The intensity of AEs is graded, typically using a standardized scale such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The scale generally ranges from Grade 1 (mild) to Grade 5 (death related to AE).
-
Causality: The investigator assesses the relationship between the study drug and the occurrence of the AE (e.g., related, possibly related, not related).
3. Documentation and Reporting:
-
All AEs are recorded in the participant's source documents and on the Case Report Form (CRF).
-
SAEs are required to be reported to the study sponsor by the investigator within 24 hours of their awareness of the event. The sponsor then reports these to regulatory authorities according to specific timelines.
Specific Monitoring in Cinacalcet Clinical Trials
In addition to the general procedures, clinical trials for Cinacalcet include specific monitoring protocols tailored to its known pharmacological effects:
-
Serum Calcium Monitoring: Serum calcium levels are closely monitored, especially during the initial phase of treatment and after any dose adjustment, to detect and manage hypocalcemia.
-
Parathyroid Hormone (PTH) Monitoring: PTH levels are regularly measured to assess the drug's efficacy and to guide dose titration.
-
Electrocardiograms (ECGs): ECGs may be performed to monitor for any cardiac effects, particularly in at-risk populations.
-
Gastrointestinal Symptom Assessment: Patients are specifically questioned about the occurrence of nausea, vomiting, and other gastrointestinal symptoms at each visit.
Visualizing the Regulatory Pathway for Drug Safety Reporting
The following diagram illustrates the typical workflow for reporting serious adverse events in a clinical trial, from the investigator to the regulatory authorities.
Caption: Serious Adverse Event (SAE) reporting workflow.
Signaling Pathway of Calcimimetics
This diagram illustrates the mechanism of action of calcimimetics like this compound and Cinacalcet at the parathyroid gland.
Caption: Calcimimetic signaling pathway in the parathyroid gland.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Safety evaluation of cinacalcet: Signal mining and analysis of adverse events based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcimimetic compound NPS R-568 stimulates calcitonin secretion but selectively targets parathyroid gland Ca(2+) receptor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tecalcet's Mechanism: A Comparative Analysis Against Known CaSR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tecalcet (also known as R-568), a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), with other known CaSR agonists. By presenting supporting experimental data, this document aims to validate this compound's mechanism of action and objectively compare its performance against alternatives such as cinacalcet (B1662232) and etelcalcetide (B607377).
Unveiling the Mechanism: Allosteric Modulation of the CaSR
The Calcium-Sensing Receptor (CaSR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1] this compound, like cinacalcet, acts as a calcimimetic by allosterically modulating the CaSR.[2][3][4] This means it binds to a site on the receptor distinct from the orthosteric site for its endogenous ligand, extracellular calcium (Ca²⁺), and enhances the receptor's sensitivity to Ca²⁺.[2] This positive allosteric modulation leads to the activation of downstream signaling pathways, primarily through Gαq/11 and Gαi/o proteins. Activation of Gαq/11 stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i) and activation of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2). The Gαi/o pathway can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
Comparative In Vitro Efficacy of CaSR Agonists
The potency and efficacy of this compound and other CaSR agonists can be evaluated by measuring their effects on downstream signaling events, such as intracellular calcium mobilization and ERK1/2 phosphorylation, in cell lines engineered to express the human CaSR (e.g., HEK293 cells).
Intracellular Calcium Mobilization
As a positive allosteric modulator, this compound enhances the potency of extracellular calcium to induce intracellular calcium mobilization. One study demonstrated that this compound (NPS 568) at concentrations of 0.1-100 nM shifted the concentration-response curve for extracellular Ca²⁺ to the left, decreasing the EC₅₀ value to 0.61±0.04 mM without affecting the maximal response.
A direct comparative study by Davey et al. (2012) in HEK293 cells stably expressing the CaSR provides quantitative data on the allosteric effects of this compound (NPS-R568) and cinacalcet. The data is summarized in the table below.
| Agonist | Assay | Parameter | Value |
| This compound (NPS-R568) | Intracellular Ca²⁺ Mobilization | pEC₅₀ (-log M) | 7.5 ± 0.1 |
| αβ (Cooperativity factor) | 3.9 ± 0.8 | ||
| Cinacalcet | Intracellular Ca²⁺ Mobilization | pEC₅₀ (-log M) | 7.1 ± 0.1 |
| αβ (Cooperativity factor) | 2.5 ± 0.4 |
Table 1: Comparative potency and cooperativity of this compound and Cinacalcet on intracellular calcium mobilization in CaSR-expressing HEK293 cells. Data extracted from Davey et al. (2012).
ERK1/2 Phosphorylation
The activation of the MAPK pathway, specifically the phosphorylation of ERK1/2, is another key downstream event following CaSR activation. The same comparative study by Davey et al. (2012) also investigated the effects of this compound and cinacalcet on ERK1/2 phosphorylation.
| Agonist | Assay | Parameter | Value |
| This compound (NPS-R568) | ERK1/2 Phosphorylation | pEC₅₀ (-log M) | 7.2 ± 0.1 |
| αβ (Cooperativity factor) | 1.8 ± 0.3 | ||
| Cinacalcet | ERK1/2 Phosphorylation | pEC₅₀ (-log M) | 6.8 ± 0.1 |
| αβ (Cooperativity factor) | 1.4 ± 0.2 |
Table 2: Comparative potency and cooperativity of this compound and Cinacalcet on ERK1/2 phosphorylation in CaSR-expressing HEK293 cells. Data extracted from Davey et al. (2012).
These findings indicate that both this compound and cinacalcet act as positive allosteric modulators for both intracellular calcium mobilization and ERK1/2 phosphorylation, with this compound demonstrating a slightly higher potency and cooperativity in these in vitro assays. The study also highlighted that these allosteric modulators can exhibit "biased signaling," showing a greater modulatory effect on intracellular Ca²⁺ mobilization compared to ERK1/2 phosphorylation.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental setups, the following diagrams illustrate the CaSR signaling pathway and a typical experimental workflow for comparing CaSR agonists.
Caption: CaSR Signaling Pathway.
Caption: Experimental Workflow for Comparing CaSR Agonists.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is adapted from methodologies used in comparative studies of CaSR modulators.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Calcium-Sensing Receptor (HEK-CaSR) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cell Seeding: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are washed with a physiological salt solution (PSS). Cells are then incubated in the dark for 1 hour at 37°C with PSS containing 2 µM Fura-2 acetoxymethyl ester (Fura-2 AM) and 0.02% pluronic acid.
-
Compound Preparation: this compound, cinacalcet, and other test compounds are prepared in PSS at various concentrations.
-
Fluorescence Measurement: After dye loading, cells are washed with PSS. The 96-well plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then the test compounds are added. Changes in intracellular calcium are monitored by measuring the ratio of Fura-2 fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is plotted against the concentration of the agonist to generate dose-response curves. EC₅₀ values are calculated using non-linear regression analysis. For allosteric modulators, the effect on the EC₅₀ of extracellular calcium is determined to calculate the cooperativity factor (αβ).
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure ERK1/2 phosphorylation.
-
Cell Culture and Stimulation: HEK-CaSR cells are grown in 6-well plates until they reach 80-90% confluency. Before stimulation, cells are serum-starved for 4 hours. Cells are then treated with varying concentrations of this compound, cinacalcet, or other agonists in the presence of a fixed concentration of extracellular calcium for 5-10 minutes at 37°C.
-
Cell Lysis: After stimulation, the medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane is stripped of the bound antibodies and re-probed with a primary antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: The band intensities for p-ERK1/2 and total ERK1/2 are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated and plotted against the agonist concentration to determine the potency (EC₅₀).
Conclusion
The available in vitro data robustly validates this compound's mechanism as a positive allosteric modulator of the Calcium-Sensing Receptor. Comparative analysis with cinacalcet demonstrates that this compound exhibits a similar, and in some aspects, slightly more potent, in vitro profile in activating downstream signaling pathways, including intracellular calcium mobilization and ERK1/2 phosphorylation. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further investigate the nuances of CaSR modulation by this compound and other agonists. This information is critical for the ongoing development and characterization of novel therapeutics targeting the CaSR.
References
- 1. Calcium-sensing receptor in physiology and in calcitropic and non-calcitropic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological and clinical properties of calcimimetics: calcium receptor activators that afford an innovative approach to controlling hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tecalcet's Cross-Reactivity with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Tecalcet (also known as R-568), a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), with other G protein-coupled receptors (GPCRs). Understanding the selectivity profile of a therapeutic candidate like this compound is crucial for predicting potential off-target effects and ensuring its safety and efficacy. This document summarizes available experimental data, details the methodologies used for cross-reactivity screening, and provides a visual representation of the experimental workflow.
Executive Summary
This compound is a calcimimetic agent that enhances the sensitivity of the CaSR to extracellular calcium. The CaSR, a member of the GPCR family C, is the primary regulator of systemic calcium homeostasis. While this compound demonstrates high potency and selectivity for the CaSR, in-depth analysis of its interaction with a broader range of GPCRs is essential for a comprehensive pharmacological profile. This guide presents data from functional assays assessing this compound's activity at related and unrelated GPCRs. Due to the limited availability of comprehensive public screening data for this compound, this guide also includes comparative data for Cinacalcet, another well-characterized calcimimetic, to provide a broader context for the selectivity of this class of compounds.
Signaling Pathway of the Calcium-Sensing Receptor (CaSR)
The CaSR can couple to multiple G protein families, primarily Gαq/11 and Gαi/o, and to a lesser extent Gα12/13, leading to the activation of various downstream signaling cascades. The following diagram illustrates the primary signaling pathways activated upon CaSR stimulation.
Caption: Simplified signaling pathways of the Calcium-Sensing Receptor (CaSR).
Quantitative Cross-Reactivity Data
The following table summarizes the available data on the cross-reactivity of this compound and the comparative compound Cinacalcet against a selection of GPCRs. The data is primarily derived from functional assays measuring changes in intracellular calcium.
| Compound | Receptor | Assay Type | Result | Interpretation |
| This compound (R-568) | Metabotropic Glutamate (B1630785) Receptor 1a (mGluR1a) | Intracellular Ca²⁺ Mobilization | No effect | No cross-reactivity observed |
| Metabotropic Glutamate Receptor 2 (mGluR2) | Intracellular Ca²⁺ Mobilization | No effect | No cross-reactivity observed | |
| Metabotropic Glutamate Receptor 8 (mGluR8) | Intracellular Ca²⁺ Mobilization | No effect | No cross-reactivity observed | |
| GPRC6A | Intracellular Ca²⁺ Mobilization | Agonist activity | Potential for cross-reactivity | |
| β-adrenergic receptors | cAMP formation (preliminary) | Inhibition at high concentrations | Potential for off-target effects at high doses | |
| Cinacalcet | Adrenergic α1A | Radioligand Binding | >10 µM (Ki) | Low affinity |
| Adrenergic α2A | Radioligand Binding | >10 µM (Ki) | Low affinity | |
| Adrenergic β1 | Radioligand Binding | >10 µM (Ki) | Low affinity | |
| Adrenergic β2 | Radioligand Binding | >10 µM (Ki) | Low affinity | |
| Dopamine D1 | Radioligand Binding | >10 µM (Ki) | Low affinity | |
| Dopamine D2 | Radioligand Binding | >10 µM (Ki) | Low affinity | |
| Serotonin 5-HT1A | Radioligand Binding | >10 µM (Ki) | Low affinity | |
| Serotonin 5-HT2A | Radioligand Binding | >10 µM (Ki) | Low affinity | |
| Muscarinic M1 | Radioligand Binding | >10 µM (Ki) | Low affinity | |
| Histamine H1 | Radioligand Binding | >10 µM (Ki) | Low affinity |
Experimental Workflow for GPCR Cross-Reactivity Screening
The diagram below outlines a typical workflow for assessing the cross-reactivity of a compound like this compound against a panel of GPCRs using both binding and functional assays.
Caption: Workflow for GPCR cross-reactivity assessment.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a measure of the test compound's binding affinity (Ki).
a. Membrane Preparation:
-
Cells stably expressing the target GPCR are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
b. Assay Protocol:
-
In a 96-well plate, cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled antagonist) and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (FLIPR Assay)
This functional assay measures the ability of a test compound to stimulate or inhibit GPCR-mediated changes in intracellular calcium concentration.
a. Cell Culture and Plating:
-
Cells expressing the target GPCR (often Gαq-coupled or co-transfected with a promiscuous G protein like Gα16) are cultured to 80-90% confluency.
-
Cells are harvested and seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to attach overnight.
b. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes at 37°C).
-
A probenecid (B1678239) solution may be included to prevent dye leakage from the cells.
c. Assay Protocol:
-
The dye-loaded cell plate is placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken before the addition of the test compound.
-
The instrument's integrated liquid handler adds varying concentrations of the test compound (this compound) to the wells.
-
Fluorescence is monitored in real-time to detect any agonist-induced increase in intracellular calcium.
-
For antagonist testing, cells are pre-incubated with the test compound before the addition of a known agonist, and the inhibition of the agonist-induced calcium response is measured.
-
Data are analyzed to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Conclusion
The available data indicates that this compound is a highly selective positive allosteric modulator of the Calcium-Sensing Receptor. While some potential for interaction with the related GPRC6A receptor and, at high concentrations, with β-adrenergic receptor signaling has been noted, its activity against other tested GPCRs, including several metabotropic glutamate receptors, is negligible. The comparative data for Cinacalcet further supports the general selectivity of this class of calcimimetics. For a definitive assessment of this compound's cross-reactivity profile, further screening against a comprehensive panel of GPCRs using standardized binding and functional assays is recommended. The experimental protocols outlined in this guide provide a robust framework for conducting such selectivity studies.
Safety Operating Guide
Essential Guide to the Proper Disposal of Tecalcet
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds like Tecalcet are paramount for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] Adherence to these protocols is crucial for mitigating risks and complying with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be fully aware of the potential hazards associated with this compound and to use the appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not found, data for Cinacalcet, a structurally similar calcimimetic, indicates potential hazards that should be considered.
Potential Hazard Profile (based on Cinacalcet Hydrochloride):
| Hazard Classification | Description | Citations |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | [3] |
| Eye Damage | Causes serious eye damage. | [3][4] |
| Skin Irritation | Causes skin irritation and may cause an allergic skin reaction. | |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Wear tight-sealing safety goggles or a face shield. |
| Hand Protection | Use compatible chemical-resistant gloves. Double gloving is recommended if there is a risk of splashing. |
| Skin and Body Protection | Wear a lab coat or other suitable protective clothing. |
| Respiratory Protection | If working with powders or creating aerosols, use a respirator. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step this compound Disposal Protocol
The primary method for the disposal of this compound and its waste is through an approved hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface or remove the original label before disposing of the rinsed container.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Keep waste containers securely sealed and store them in a designated, well-ventilated, and secondary containment area while awaiting pickup.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
Accidental Release and Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the recommended PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Clean the Area: After removing the bulk of the spill, decontaminate the area by cleaning it three times with a detergent solution followed by clean water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be collected in a sealed container and disposed of as hazardous waste.
Experimental Protocols and Data
While specific experimental protocols for this compound disposal are not available, the procedures outlined above are based on established guidelines for the safe handling and disposal of hazardous laboratory chemicals and pharmaceuticals.
Visualizing Procedural and Mechanistic Pathways
To further clarify the disposal workflow and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Workflow for the proper disposal of this compound.
Caption: this compound's mechanism of action on the CaSR pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
